2-Bromo-3,4,5-trichloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,4,5-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl3N/c6-5-4(9)3(8)2(7)1-10-5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVRAKJGPYXVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743150 | |
| Record name | 2-Bromo-3,4,5-trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330061-11-4 | |
| Record name | 2-Bromo-3,4,5-trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3,4,5-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-3,4,5-trichloropyridine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct literature on this specific compound, this guide outlines a plausible synthetic route starting from commercially available precursors, along with detailed, generalized experimental protocols and expected characterization data based on established chemical principles.
Overview and Synthetic Strategy
This compound is a highly substituted pyridine ring, making it a valuable building block for the synthesis of more complex molecules. The synthetic approach detailed herein involves a two-stage process:
-
Synthesis of the precursor, 3,4,5-trichloropyridine, from 4-pyridinol.
-
Electrophilic bromination of 3,4,5-trichloropyridine to yield the final product.
This strategy leverages readily available starting materials and employs common organic reactions, making it an accessible route for synthetic chemists.
Synthesis of this compound
Stage 1: Synthesis of 3,4,5-Trichloropyridine
The synthesis of 3,4,5-trichloropyridine can be achieved from 4-pyridinol in a two-step process involving chlorination to form 3,5-dichloro-4-pyridinol, followed by a reaction with phosphorus oxychloride (POCl₃)[1].
Experimental Protocol:
Step 1: Synthesis of 3,5-dichloro-4-pyridinol
-
In a well-ventilated fume hood, a stirred solution of 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 volumes) and water (0.1 volumes) is heated to 40°C[1].
-
N-chlorosuccinimide (2.2 equivalents) is added in portions to the heated solution[1].
-
The reaction mixture is stirred at a temperature between 45-55°C for 6-8 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC)[1].
-
Upon completion, the reaction mixture is cooled and stirred for an additional 3-4 hours[1].
-
The resulting solid is collected by filtration, washed with acetonitrile (1 x 2.0 volumes) and water (5.0 volumes + 2.0 volumes)[1].
-
The product is dried in an oven to a constant weight to yield 3,5-dichloro-4-pyridinol.
Step 2: Synthesis of 3,4,5-Trichloropyridine
-
To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), phosphorus oxychloride (POCl₃, 2.0 equivalents) is added[1].
-
The reaction mixture is heated to 50-55°C and stirred for 24 hours, with the reaction progress monitored by HPLC[1].
-
After the reaction is complete, the mixture is cooled.
-
The cooled reaction mixture is slowly poured into water (5.0 volumes) while maintaining the temperature between 2-10°C[1].
-
The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 with a 50% aqueous solution of sodium hydroxide (NaOH)[1].
-
The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, then 2 x 10.0 volumes)[1].
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,4,5-trichloropyridine.
Reaction Workflow for the Synthesis of 3,4,5-Trichloropyridine
References
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,4,5-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-3,4,5-trichloropyridine. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from related polyhalogenated pyridines to infer potential characteristics and reactivity. All quantitative data is presented in a structured format, and generalized experimental protocols are provided.
Core Chemical Properties
This compound is a polyhalogenated pyridine derivative. While specific experimental data for this compound is scarce, its fundamental properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₅HBrCl₃N | [1] |
| Molecular Weight | 261.33 g/mol | [1] |
| CAS Number | 1330061-11-4 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Purity | ≥95% (Commercially available) | [1] |
Synthesis and Reactivity
A plausible synthetic approach could involve the multi-step halogenation of a pyridine precursor. The reactivity of this compound is dictated by the presence of multiple electron-withdrawing halogen substituents on the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions. The bromine atom at the 2-position is expected to be the most reactive site for such substitutions.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not published, a general procedure for the synthesis of similar polyhalogenated pyridines can be adapted. For instance, the synthesis of 2,3,5-trichloropyridine often involves the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with a reducing agent like metallic zinc in an alkaline aqueous solution. Another approach involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce a halogen.
A general protocol for a diazotization-bromination reaction, which could potentially be adapted, is as follows:
-
Dissolve the corresponding aminotrichloropyridine in a mixture of hydrobromic acid and sulfuric acid.
-
Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for a period at low temperature.
-
The desired this compound could then be isolated through extraction and purification.
Reactivity Profile
The reactivity of this compound is primarily characterized by the electrophilic nature of the pyridine ring, enhanced by the four halogen substituents. This makes the compound a good substrate for nucleophilic aromatic substitution (SNAr) reactions. The positions on the pyridine ring are not equally reactive. The C-Br bond at the 2-position is generally more labile than the C-Cl bonds and is the preferred site for nucleophilic attack.
Caption: General reactivity of this compound.
Potential Biological and Pharmacological Significance
Specific studies on the biological activity of this compound are not currently available in the scientific literature. However, the class of polyhalogenated pyridines has been investigated for various biological activities. For instance, some halogenated pyridine derivatives have shown potential as intermediates in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[2]
Furthermore, compounds containing both bromine and chlorine have been studied for their antimicrobial properties.[3][4] The presence of multiple halogen atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across biological membranes. It is plausible that this compound could exhibit some level of biological activity, but this would require experimental verification. Given its structure as a polyhalogenated aromatic compound, it would also be important to assess its potential toxicity and environmental impact.
References
An In-depth Technical Guide to 2-Bromo-3,4,5-trichloropyridine (CAS No. 1330061-11-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3,4,5-trichloropyridine (CAS No. 1330061-11-4), along with a list of current suppliers. While specific experimental data for this compound is limited in publicly available literature, this guide also presents general experimental protocols and potential signaling pathway interactions based on the known activities of structurally related polysubstituted pyridine compounds.
Core Properties and Data
This compound is a halogenated pyridine derivative. Its structure lends itself to a variety of chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the tables below. It is important to note that while basic identifiers are readily available, detailed quantitative physical data such as melting and boiling points have not been widely reported in scientific literature.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1330061-11-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₅HBrCl₃N |
| Molecular Weight | 261.33 g/mol |
| SMILES | ClC1=C(Cl)C(Cl)=C(Br)N=C1 |
| Appearance | White powder[1] |
Table 2: Physical Properties
| Property | Value |
| Purity | Typically ≥95%[2] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, the broader class of polysubstituted pyridines is of significant interest in drug discovery and materials science. These compounds are known to exhibit a wide range of biological activities and serve as versatile scaffolds for the synthesis of complex molecules.
The presence of multiple halogen atoms on the pyridine ring of this compound provides several reactive sites for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This makes it a potentially useful intermediate for the synthesis of libraries of novel compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurology.
General Experimental Protocols
Due to the absence of specific experimental protocols for this compound in the available literature, the following sections provide generalized methodologies for reactions commonly performed on related halogenated pyridine compounds. These protocols are intended to serve as a starting point for researchers.
General Procedure for a Suzuki Cross-Coupling Reaction
This protocol outlines a typical procedure for the palladium-catalyzed Suzuki cross-coupling of a bromo-pyridine with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
To a dry reaction flask, add this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
An In-depth Technical Guide to the Predicted Reactivity Profile of 2-Bromo-3,4,5-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,4,5-trichloropyridine is a polyhalogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its reactivity is governed by the presence of four halogen substituents on the pyridine ring, each with distinct electronic and steric properties. This guide provides a comprehensive overview of the predicted reactivity of this compound, focusing on key transformations relevant to drug discovery and development.
Predicted Reactivity Profile
The reactivity of this compound is primarily centered around the carbon-halogen bonds. The pyridine ring is electron-deficient, which influences its susceptibility to nucleophilic attack and its behavior in metal-catalyzed cross-coupling reactions.
Key Reactive Sites:
-
C2-Bromine Bond: This is predicted to be the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to C-Cl bonds.
-
C3, C4, and C5-Chlorine Bonds: These bonds are generally less reactive in cross-coupling reactions but can be susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 position, which is para to the ring nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to proceed selectively at the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and an organoboron compound.
Predicted Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 8 | 80-90 |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 | 75-85 |
Detailed Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a Bromopyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyridine ring and a primary or secondary amine.[1]
Predicted Quantitative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 18 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 10 | 85-95 |
Detailed Experimental Protocol: Generalized Buchwald-Hartwig Amination of a Bromopyridine [2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Initial Investigations of Halogenated Pyridines in Organic Synthesis: A Technical Guide on Trichloropyridines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific topic of "bromotrichloropyridines" did not yield sufficient public-domain information to form a comprehensive technical guide. This document, therefore, focuses on the closely related and well-documented class of trichloropyridines . The synthetic methodologies and reactions discussed herein may serve as a foundational reference for the prospective investigation of mixed bromotrichloropyridine systems.
Introduction
Halogenated pyridines are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique electronic properties and versatile reactivity make them invaluable building blocks for the construction of complex molecules, particularly in the agrochemical and pharmaceutical industries. The regioselective introduction of halogen atoms onto the pyridine ring allows for subsequent functionalization through a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. This guide provides an in-depth overview of the initial investigations into the synthesis and reactivity of trichloropyridines, offering a glimpse into the potential of polyhalogenated pyridine scaffolds in synthetic chemistry.
Synthesis of Trichloropyridines
The synthesis of trichloropyridines can be achieved through several routes, often starting from pyridine itself or more substituted precursors. The methods vary in their regioselectivity and reaction conditions.
Synthetic Methodologies
A common strategy for the synthesis of trichloropyridines involves the direct chlorination of pyridine or its derivatives under harsh conditions. Alternatively, functionalized pyridines can be used as precursors, for instance, through Sandmeyer-type reactions of aminodichloropyridines. Another approach involves the reductive dechlorination of more highly chlorinated pyridines, such as pentachloropyridine.
Data Presentation: Synthesis of Trichloropyridines
| Target Compound | Starting Material(s) | Key Reagents & Conditions | Yield | Reference |
| 2,3,5-Trichloropyridine | Pentachloropyridine | Zinc dust, 6N Ammonium hydroxide, Toluene, 70°C, 35 hours | 52% | [1] |
| 2,3,5-Trichloropyridine | 2,3,5,6-Tetrachloropyridine or Pentachloropyridine | Zinc, Strongly alkaline aqueous solution (pH ≥ 11), Water-immiscible reaction medium, 20-100°C | 77% (from Tetrachloropyridine) | [2] |
| 2,3,6-Trichloropyridine | 2,6-Dichloropyridine | Ferric trichloride (catalyst), Chlorine | 94% (selectivity can be an issue) | [3] |
| 2,3,6-Trichloropyridine | 2,6-Dichloro-3-aminopyridine | 30% Hydrochloric acid, Sodium nitrite, 0°C (diazotization), followed by Sandmeyer reaction | Not specified | [4] |
| 2,3,6-Trichloropyridine | Pyridine | Chlorine, Molecular sieve catalyst, Fixed bed reactor, 300-400°C | Not specified | [5] |
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 2,3,5-Trichloropyridine from Pentachloropyridine [1]
-
Reaction Setup: To a 500 mL, 3-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add 200 mL (1.2 moles) of 6N ammonium hydroxide, 39.0 grams (0.60 gram-atom) of zinc dust, 100 mL of toluene, and 25.1 grams (0.1 mole) of pentachloropyridine.
-
Reaction Execution: Heat the mixture to 70°C with stirring and maintain these conditions for 35 hours.
-
Work-up: After the reaction period, cool the mixture to 20°C and filter to remove insoluble materials.
-
Isolation: Wash the filter cake with toluene and combine the toluene wash with the filtrate. Concentrate the combined organic solution by distillation to obtain the crude product.
-
Purification: Further purification can be achieved by chromatography or recrystallization.
Protocol 2: Synthesis of 2,3,6-Trichloropyridine from 2,6-Dichloro-3-aminopyridine [4]
-
Diazonium Salt Formation: In a suitable reaction vessel, add 69.2g of 2,6-dichloro-3-aminopyridine to 207g of 30% industrial hydrochloric acid. Cool the mixture to below 0°C.
-
Diazotization: Slowly add 117.2g of a 30% sodium nitrite solution to the cooled mixture. After the addition is complete, maintain the temperature at approximately 0°C to prepare the diazonium salt solution for the next step.
-
Sandmeyer Reaction: (Details of the subsequent Sandmeyer reaction to introduce the third chlorine atom were not fully specified in the cited abstract but would typically involve the addition of a copper(I) chloride solution).
Visualization: Synthetic Pathway
Caption: General workflow for the synthesis of 2,3,6-trichloropyridine.
Reactions of Trichloropyridines
The multiple halogen substituents on the pyridine ring offer a rich platform for selective functionalization. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is often dictated by the electronic nature of the pyridine ring and the position of the halogen atoms.
Reactivity Overview
Trichloropyridines can undergo a variety of transformations, including:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chlorine atoms, facilitates the displacement of chlorides by nucleophiles.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling with boronic acids allows for the formation of C-C bonds, introducing aryl or other organic fragments.
-
Other Cross-Coupling Reactions: Similar palladium-catalyzed reactions with other organometallic reagents (e.g., Stille, Sonogashira, Buchwald-Hartwig) are also feasible.
Data Presentation: Reactions of Trichloropyridines
| Reactant | Reaction Type | Key Reagents & Conditions | Product | Reference |
| 2,3,5-Trichloropyridine | Nucleophilic Aromatic Substitution | Hydroquinone, KOH, DMSO, 160°C, 3 hours | 4-(3,5-dichloropyridyloxy)phenol | [6] |
| 2,3,5-Trichloropyridine | Suzuki-Miyaura Coupling | Arylboronic acids, Palladium acetate (catalyst), Ligand-free | 3,5-dichloro-2-arylpyridines | [7] |
| 2,3,5-Trichloropyridine | Nucleophilic Displacement | Not specified | 2-aryloxylpropionate (in ionic liquid) | [7] |
Experimental Protocols: Reactions
Protocol 3: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine (General Procedure) [7]
-
Reaction Setup: In a reaction vessel, combine 2,3,5-trichloropyridine, the desired arylboronic acid (typically 1.1-1.5 equivalents), a suitable base (e.g., K2CO3, Cs2CO3), and a palladium catalyst (e.g., palladium acetate).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3,5-dichloro-2-arylpyridine.
Visualization: Reaction Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
Halogenated pyridines are prevalent motifs in a wide range of pharmaceuticals and agrochemicals. The introduction of halogen atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The trichloropyridine scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active compounds. For instance, 3,5,6-trichloro-2-pyridinol is a known metabolite of the insecticide chlorpyrifos.[8] The ability to selectively functionalize the different positions of the trichloropyridine ring allows for the generation of diverse molecular libraries for drug discovery and lead optimization.
Conclusion
While direct investigations into "bromotrichloropyridines" remain limited in the public domain, the rich chemistry of trichloropyridines provides a solid foundation for future explorations in this area. The synthetic routes and reaction pathways detailed in this guide highlight the versatility of polyhalogenated pyridines as synthetic intermediates. The methodologies for dichlorination and trichlorination, coupled with the selective functionalization of the resulting products, suggest that the synthesis of mixed bromotrichloro-pyridines is a feasible and promising avenue for further research. Such compounds would undoubtedly expand the toolbox of medicinal chemists and materials scientists, enabling the creation of novel molecules with unique properties and applications.
References
- 1. prepchem.com [prepchem.com]
- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 3. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 4. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 6. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of Chlorinated Pyridines: A Technical Guide to their Discovery and First Syntheses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of polychlorinated pyridine chemistry, charting the course from their initial discovery to the foundational synthetic methodologies that paved the way for their contemporary applications. As crucial intermediates in the synthesis of agrochemicals and pharmaceuticals, a thorough understanding of their origins and preparation is paramount for today's researchers. This whitepaper provides a consolidated resource, summarizing key quantitative data, detailing seminal experimental protocols, and visualizing the logical flow of these critical chemical transformations.
Discovery and Early Synthesis: A Historical Perspective
The exploration of chlorinated pyridine compounds dates back to the late 19th and early 20th centuries, driven by the burgeoning field of organic chemistry. While pinpointing the exact moment of discovery for every polychlorinated pyridine is challenging, early investigations into the direct chlorination of pyridine laid the groundwork. One of the earliest documented syntheses of a tetrachloropyridine dates back to 1898.[1] The development of these compounds was often intertwined with the broader effort to understand the reactivity of the pyridine ring and to create novel molecules with potential industrial applications. The mid-20th century saw a surge in interest, particularly with the discovery of their utility as precursors to potent herbicides and insecticides.
Core Polychlorinated Pyridine Compounds: Synthesis and Data
The following sections provide a detailed overview of the seminal synthetic routes for key polychlorinated pyridine compounds. Quantitative data from various sources have been compiled into standardized tables for ease of comparison, and detailed experimental protocols are provided.
Pentachloropyridine
Pentachloropyridine stands as a pinnacle of pyridine chlorination and a versatile starting material for the synthesis of less chlorinated derivatives.
Table 1: Synthesis of Pentachloropyridine
| Starting Material | Reagents and Conditions | Yield | Reference |
| Pyridine | Chlorine gas, vapor phase, porous material (silica, alumina), 400-550°C | Substantial proportions | [2] |
| Pyridine | Chlorine gas, vapor phase, diluent, >300°C | Not specified | [3][4] |
| Pyridine | Chlorine, rare gas, vapor phase, catalyst (e.g., FeCl3 on charcoal), 280-550°C | High yield and purity | [5] |
This protocol is a generalized representation based on common principles of vapor phase chlorination.
Objective: To synthesize pentachloropyridine via the direct, high-temperature chlorination of pyridine in the vapor phase.
Materials:
-
Pyridine
-
Chlorine gas
-
Inert gas (e.g., nitrogen, argon)
-
Porous catalyst (e.g., silica, alumina, or a metal chloride on a support)
-
High-temperature tube furnace reactor system
-
Condensation and collection apparatus
Procedure:
-
A vaporized feed stream of pyridine, chlorine gas, and an inert diluent gas is prepared. The molar ratio of chlorine to pyridine is typically high, often exceeding 6:1, to favor exhaustive chlorination.[2]
-
The gas mixture is passed through a heated reaction zone, typically a tube furnace, containing a bed of a porous catalyst.
-
The reaction temperature is maintained between 400°C and 550°C.[2]
-
The reaction products are passed through a condensation system to collect the crude pentachloropyridine.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield substantially pure pentachloropyridine.[2]
Logical Workflow for Pentachloropyridine Synthesis:
2,3,5,6-Tetrachloropyridine
A highly significant intermediate, 2,3,5,6-tetrachloropyridine is a key building block for the insecticide chlorpyrifos.
Table 2: Synthesis of 2,3,5,6-Tetrachloropyridine
| Starting Material | Reagents and Conditions | Yield | Reference |
| Pentachloropyridine | Zinc, ammonium salt, solvent (e.g., alkylnitrile) | High | [6] |
| Pyridine | Sulfur dichloride, carbon tetrachloride, 0°C to reflux | 97% (GC yield) | [1] |
| Trichloroacetyl chloride & Acrylonitrile | Copper(I) chloride, acetonitrile, 180°C, 2 hours | Not specified | [7] |
| 2,2,4-trichloro-4-cyanobutyric acid ester | Phosphorus oxychloride, HCl (catalytic), 100-160°C | 60-90% | [8] |
Objective: To synthesize 2,3,5,6-tetrachloropyridine by the selective dechlorination of pentachloropyridine.
Materials:
-
Pentachloropyridine
-
Zinc dust or chips
-
Ammonium salt (e.g., ammonium acetate)
-
Solvent (e.g., acetonitrile, dimethyl sulfoxide)
-
Reaction vessel with stirrer and reflux condenser
Procedure:
-
Pentachloropyridine is dissolved or suspended in a suitable solvent such as an alkylnitrile or alkylsulfoxide in a reaction vessel.[6]
-
An ammonium salt is added to the mixture.
-
Approximately 0.7 to 1.1 gram atoms of zinc per mole of pentachloropyridine is added to the reaction mixture.[6]
-
The mixture is heated, typically to a temperature between 78°C and 120°C, and stirred.[6]
-
The reaction is monitored until a high conversion of pentachloropyridine is achieved.
-
Upon completion, the reaction mixture is worked up to isolate the 2,3,5,6-tetrachloropyridine. This may involve filtration to remove excess zinc and inorganic salts, followed by removal of the solvent and purification of the product, for example, by crystallization.
Logical Workflow for 2,3,5,6-Tetrachloropyridine Synthesis from Pentachloropyridine:
Trichloropyridines
Various isomers of trichloropyridine are important intermediates. The synthetic routes often depend on the desired substitution pattern.
Table 3: Synthesis of 2,3,5-Trichloropyridine
| Starting Material | Reagents and Conditions | Yield | Reference |
| Pentachloropyridine | Zinc dust, 6N ammonium hydroxide, toluene, 70°C, 35 hours | 52% | [9] |
| 2,3,5,6-Tetrachloropyridine or Pentachloropyridine | Zinc, strongly alkaline aqueous solution, water-immiscible medium, 20-100°C | 77% (from Pentachloropyridine) | [10] |
| Chloral & Acrylonitrile | Cuprous chloride, hydroquinone, polyethylene glycol 200, 90°C; then HCl gas, 80°C | 81.1% | [11] |
Objective: To synthesize 2,3,5-trichloropyridine by the reductive dechlorination of pentachloropyridine.
Materials:
-
Pentachloropyridine
-
Zinc dust
-
6N Ammonium hydroxide solution
-
Toluene
-
500 mL 3-neck flask with reflux condenser, heater, thermometer, and stirrer
Procedure:
-
To a 500 mL, 3-neck flask, add 200 mL (1.2 moles) of 6N ammonium hydroxide, 39.0 grams (0.60 gram atom) of zinc dust, 100 mL of toluene, and 25.1 grams (0.1 mole) of pentachloropyridine.[9]
-
The initial pH of the mixture is approximately 12.6.[9]
-
Heat the mixture to 70°C with stirring and maintain these conditions for 35 hours.[9]
-
After the reaction period, cool the mixture to 20°C and filter to remove insoluble materials.[9]
-
Wash the filter cake with toluene and combine the toluene wash with the filtrate.
-
Concentrate the combined filtrate by distillation to obtain the crude product.
-
Analysis of the crude product should indicate the yield of 2,3,5-trichloropyridine. A reported yield for this procedure is 9.39 grams (52% of theoretical).[9]
Table 4: Synthesis of 2,3,6-Trichloropyridine
| Starting Material | Reagents and Conditions | Yield | Reference |
| 2,6-Dichloropyridine | Ferric trichloride (catalyst), chlorination | 94% | [12] |
| Pyridine | Chlorine, water, UV irradiation (300-420nm) in a continuous flow reactor | 74% | [12] |
| 2,6-Dichloro-3-aminopyridine | Sodium nitrite, 30% HCl, then cuprous chloride, 60-70°C | 75% (crude) | [13] |
Objective: To synthesize 2,3,6-trichloropyridine from 2,6-dichloro-3-aminopyridine via a diazochlorination reaction.
Materials:
-
2,6-dichloro-3-aminopyridine
-
30% Industrial hydrochloric acid
-
30% Sodium nitrite solution
-
Cuprous chloride
-
Dichloromethane
-
Toluene
-
Petroleum ether
-
Reaction vessel with cooling capabilities
Procedure:
-
In a reactor, add 69.2g of 2,6-dichloro-3-aminopyridine and 207g of 30% industrial hydrochloric acid.[13]
-
Cool the mixture to below 0°C.
-
Slowly add 117.2g of 30% sodium nitrite solution to form the diazonium salt solution, maintaining the temperature at about 0°C.[13]
-
In a separate reactor, at room temperature, add 8.4g of cuprous chloride and 207g of 30% industrial hydrochloric acid.[13]
-
Under a nitrogen atmosphere, begin to add the previously prepared diazonium salt solution to the cuprous chloride mixture at about 0°C.[13]
-
After the addition is complete, gradually raise the temperature to 60-70°C and maintain for approximately 2 hours.[13]
-
Upon completion of the reaction, extract the reaction solution with dichloromethane.
-
Concentrate the organic phase to obtain crude 2,3,6-trichloropyridine.
-
Recrystallize the crude product from a mixture of toluene and petroleum ether to obtain purified white crystals. A reported crude yield is 75%.[13]
Experimental Workflow for the Synthesis of 2,3,6-Trichloropyridine:
References
- 1. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. US3370062A - Process for producing pentachloropyridine - Google Patents [patents.google.com]
- 3. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CN1468851A - Synthesis of pyridine pentachloride - Google Patents [patents.google.com]
- 6. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]
- 7. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 8. WO1995006639A1 - Production of 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 11. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]
- 12. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 13. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
Theoretical Framework for the Electronic Structure of 2-Bromo-3,4,5-trichloropyridine: A Technical Guide
Introduction
Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of multiple halogen substituents can profoundly influence the molecule's reactivity, stability, and intermolecular interactions. This guide outlines a theoretical approach to understanding the electronic structure of 2-Bromo-3,4,5-trichloropyridine, a heavily halogenated pyridine derivative. The methodologies and projected data are based on common practices in computational chemistry for similar molecules.[1][2][3]
Proposed Computational Methodology
A robust theoretical investigation of this compound would typically employ Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization and Vibrational Frequencies
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such calculations. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Structure Analysis
Once the optimized geometry is obtained, a range of electronic properties can be calculated:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic excitation properties.
-
Mulliken Population Analysis: This analysis provides a way to estimate the partial atomic charges, offering insights into the charge distribution within the molecule and identifying potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting reactive sites, particularly for non-covalent interactions.[4]
The logical workflow for such a computational study is depicted below.
Projected Quantitative Data
The following tables present hypothetical but plausible data for this compound based on the computational methodology described above. The atom numbering scheme is provided in the molecular structure diagram below.
Projected Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.345 | C6-N1-C2 | 117.5 |
| C2-C3 | 1.390 | N1-C2-C3 | 123.0 |
| C3-C4 | 1.385 | C2-C3-C4 | 119.0 |
| C4-C5 | 1.388 | C3-C4-C5 | 120.5 |
| C5-C6 | 1.370 | C4-C5-C6 | 118.0 |
| C6-N1 | 1.330 | C5-C6-N1 | 122.0 |
| C2-Br7 | 1.890 | N1-C2-Br7 | 115.0 |
| C3-Cl8 | 1.720 | C4-C3-Cl8 | 120.0 |
| C4-Cl9 | 1.715 | C3-C4-Cl9 | 119.5 |
| C5-Cl10 | 1.725 | C6-C5-Cl10 | 121.0 |
| C6-H11 | 1.080 | N1-C6-H11 | 119.0 |
Projected Electronic Properties
| Property | Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -1.80 eV |
| HOMO-LUMO Gap | 5.45 eV |
| Dipole Moment | 2.15 Debye |
Projected Mulliken Atomic Charges
| Atom | Charge (e) |
| N1 | -0.45 |
| C2 | 0.20 |
| C3 | 0.15 |
| C4 | 0.18 |
| C5 | 0.12 |
| C6 | -0.10 |
| Br7 | -0.05 |
| Cl8 | -0.08 |
| Cl9 | -0.09 |
| Cl10 | -0.07 |
| H11 | 0.19 |
Complementary Experimental Protocols
Theoretical calculations are most powerful when validated by experimental data. The following spectroscopic techniques would be essential for characterizing the electronic structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[5]
-
¹H NMR Spectroscopy: Acquired on a 400 MHz spectrometer, this would identify the chemical shift and coupling constants of the single proton on the pyridine ring.[5]
-
¹³C NMR Spectroscopy: Acquired on a 100 MHz spectrometer with proton decoupling, this would determine the chemical shifts of the five carbon atoms in the pyridine ring, providing insight into their electronic environment.[5]
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
-
FT-IR Spectroscopy: This technique would identify the characteristic vibrational modes of the molecule, such as C-N, C-C, C-H, C-Cl, and C-Br stretching and bending vibrations. The experimental spectrum can be compared with the vibrational frequencies calculated using DFT.
-
Raman Spectroscopy: Complementary to FT-IR, Raman spectroscopy would provide further information on the vibrational modes, aiding in a comprehensive vibrational assignment.
UV-Visible Spectroscopy
-
Procedure: The UV-Vis absorption spectrum would be recorded by dissolving the compound in a transparent solvent (e.g., ethanol or cyclohexane).
-
Data Analysis: The absorption maxima (λmax) correspond to electronic transitions. These experimental values can be correlated with the HOMO-LUMO energy gap calculated by Time-Dependent DFT (TD-DFT) to validate the theoretical model.
Conclusion
While specific experimental data for this compound is currently lacking in the public domain, this guide outlines a comprehensive theoretical and experimental framework for its characterization. The use of DFT calculations, in conjunction with standard spectroscopic techniques, would provide a detailed understanding of its geometry, electronic properties, and reactivity. Such information is invaluable for its potential applications in drug design and materials science, offering a foundation for the development of novel compounds with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Enduring Scaffold: A Deep Dive into the Chemistry of Polychlorinated Pyridines for Drug Discovery
For researchers, scientists, and drug development professionals, the polychlorinated pyridine core represents a privileged scaffold in the design of novel therapeutics. Its unique electronic properties and versatile reactivity make it a cornerstone in the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive literature review of polychlorinated pyridine chemistry, focusing on its synthesis, key reactions, and applications in medicine, with a particular emphasis on quantitative data and detailed experimental protocols.
The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs.[1] The introduction of multiple chlorine substituents onto this ring profoundly alters its chemical behavior, rendering it susceptible to a range of functionalization reactions that are crucial for the development of potent and selective drug candidates. This guide will explore the foundational aspects of polychlorinated pyridine chemistry, offering a practical resource for those working in medicinal chemistry and organic synthesis.
Synthesis of Polychlorinated Pyridines
The construction of the polychlorinated pyridine ring can be achieved through various synthetic strategies, often building upon established methods for pyridine synthesis. Classical approaches such as the Hantzsch dihydropyridine synthesis and the Bohlmann-Rahtz pyridine synthesis provide foundational routes to substituted pyridines, which can then be subjected to chlorination.[1][2][3] Modern methods often employ transition-metal-catalyzed cyclization reactions, offering greater efficiency and functional group tolerance.[4]
A prevalent strategy involves the direct chlorination of pyridine or substituted pyridines using various chlorinating agents. The conditions for these reactions can be harsh, but they provide access to a range of polychlorinated isomers.
Key Reactions and Functionalization
The electron-deficient nature of the polychlorinated pyridine ring, a result of the cumulative inductive effect of the chlorine atoms and the electronegativity of the nitrogen atom, dictates its reactivity. This makes the ring susceptible to nucleophilic attack and facilitates a variety of powerful cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of polychlorinated pyridine chemistry. The chlorine atoms act as excellent leaving groups, and the electron-poor ring readily undergoes attack by a wide range of nucleophiles. This reaction is particularly effective for introducing nitrogen, oxygen, and sulfur-containing functional groups.
The regioselectivity of SNAr on polychlorinated pyridines is influenced by the position of the chlorine atoms and the nature of the nucleophile. Attack generally occurs at positions ortho and para to the ring nitrogen, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization.[5][6]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of a Polychlorinated Pyridine
-
Materials: Polychlorinated pyridine (1.0 equiv), nucleophile (1.0-2.0 equiv), suitable solvent (e.g., DMF, DMSO, THF), and a base if required (e.g., K2CO3, NaH).
-
Procedure: To a solution of the polychlorinated pyridine in the chosen solvent, the nucleophile is added, followed by the base if necessary. The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the substrates. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired substituted pyridine.[7]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of aryl halides, and polychlorinated pyridines are excellent substrates for these transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This versatile reaction couples polychlorinated pyridines with boronic acids or their esters to form C-C bonds. It is widely used to introduce aryl, heteroaryl, and alkyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity, especially when dealing with substrates containing multiple chlorine atoms.[8][9][10]
Table 1: Suzuki-Miyaura Coupling of Polychlorinated Pyridines - Representative Data
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | [8] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 92 | [9] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / IPr·HCl | K₃PO₄ | Toluene/H₂O | RT | 18 | 75 (C4 selective) | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Polychlorinated Pyridine
-
Materials: Polychlorinated pyridine (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, DMF), often with the addition of water.
-
Procedure: To a degassed mixture of the polychlorinated pyridine, boronic acid, and base in the chosen solvent, the palladium catalyst is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.[8][9]
Sonogashira Coupling: This reaction is used to form C-C bonds between polychlorinated pyridines and terminal alkynes, providing access to alkynyl-substituted pyridines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12][13][14]
Table 2: Sonogashira Coupling of Polychlorinated Pyridines - Representative Data
| Pyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pentachloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 24 | 85 (penta-substituted) | [12] |
| 2,6-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | 90 (di-substituted) | [11] |
| 3,5-Dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 70 | 16 | 88 (di-substituted) | [11] |
Experimental Protocol: Sonogashira Coupling of a Polychlorinated Pyridine
-
Materials: Polychlorinated pyridine (1.0 equiv), terminal alkyne (1.1-2.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), an amine base (e.g., triethylamine, diisopropylethylamine), and a solvent (e.g., THF, DMF).
-
Procedure: To a solution of the polychlorinated pyridine and the terminal alkyne in the chosen solvent, the palladium catalyst, CuI, and the amine base are added. The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the alkynyl-substituted pyridine.[12][13]
Stille Coupling: The Stille coupling involves the reaction of polychlorinated pyridines with organostannane reagents to form C-C bonds. A key advantage of this method is the stability of the organostannane reagents. However, the toxicity of tin compounds is a significant drawback.[10][15]
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling polychlorinated pyridines with primary or secondary amines. It has broad substrate scope and functional group tolerance.[16][17][18][19]
Applications in Drug Development
The functionalized polychlorinated pyridine scaffold is a key component in a multitude of drugs across various therapeutic areas. The pyridine nitrogen can act as a hydrogen bond acceptor, and the substituents introduced through the reactions described above can be tailored to interact with specific biological targets.
Kinase Inhibitors
A significant number of kinase inhibitors feature a polychlorinated pyridine core. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[5] The pyridine scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of the kinase.
One prominent example is the Janus kinase (JAK) family of enzymes. Inhibitors of JAKs are used in the treatment of autoimmune diseases like rheumatoid arthritis. The polychlorinated pyridine core can be functionalized to achieve selectivity for different JAK isoforms.[16]
Caption: JAK-STAT signaling pathway and the inhibitory action of a polychlorinated pyridine drug.
Another important target is the IκB kinase (IKK) complex, which is central to the NF-κB signaling pathway. This pathway is involved in inflammation and immunity. Selective inhibitors of IKKα, containing an aminoindazole-pyrrolo[2,3-b]pyridine scaffold, have been developed to dissect the roles of the canonical and non-canonical NF-κB pathways.[7]
G-Protein Coupled Receptor (GPCR) Ligands
GPCRs are a large family of transmembrane receptors that are major drug targets.[15][17][20][21][22] Polychlorinated pyridine derivatives can be designed to act as agonists, antagonists, or allosteric modulators of GPCRs. The substituents on the pyridine ring can be modified to achieve high affinity and selectivity for a specific GPCR subtype.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
Other Therapeutic Applications
Polychlorinated pyridine derivatives have also shown promise as antiviral, antimicrobial, and anticancer agents through various other mechanisms.[23][24] For instance, some pyridine derivatives induce senescence in cancer cells by activating the p21 signaling pathway.[24] The ability to readily functionalize the polychlorinated pyridine core allows for the optimization of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for a wide range of drug discovery programs.[1][25]
Experimental and Synthetic Workflows
The development of efficient and robust synthetic routes is paramount in drug discovery. The following diagram illustrates a typical workflow for the optimization of a palladium-catalyzed cross-coupling reaction for a polychlorinated pyridine substrate.
Caption: A typical workflow for the optimization of a cross-coupling reaction.
This iterative process of screening and analysis is crucial for identifying the optimal conditions for a given transformation, ensuring high yields and purity of the desired product. Automated high-throughput experimentation platforms are increasingly being used to accelerate this process.[12][18][26]
Conclusion
The chemistry of polychlorinated pyridines is a rich and evolving field with profound implications for drug discovery and development. The ability to selectively functionalize this versatile scaffold through a variety of powerful chemical transformations provides medicinal chemists with a robust toolkit for the design and synthesis of novel therapeutic agents. The continued exploration of new catalytic systems and synthetic methodologies will undoubtedly lead to the discovery of new medicines built upon the enduring polychlorinated pyridine core.
References
- 1. dovepress.com [dovepress.com]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 9. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. ijnrd.org [ijnrd.org]
- 14. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma | MDPI [mdpi.com]
- 15. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 18. High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Khan Academy [khanacademy.org]
- 22. mdpi.com [mdpi.com]
- 23. Regulation of the signal transduction program by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3,4,5-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3,4,5-trichloropyridine with various arylboronic acids. This highly functionalized pyridine derivative is a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of a reactive bromine at the 2-position, along with three chlorine atoms, allows for selective C-C bond formation, paving the way for the synthesis of novel substituted pyridines.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the case of this compound, the reaction is anticipated to proceed selectively at the more reactive C-Br bond, leaving the C-Cl bonds intact for potential subsequent transformations. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.
The catalytic cycle of the Suzuki coupling reaction comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Comparative Data of Suzuki Coupling Protocols
The following table summarizes various Suzuki coupling protocols that can be adapted for the use of this compound, based on established methods for other bromopyridines. These conditions provide a starting point for optimization.
| Protocol | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85-95 (typical) |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 10 | 80-90 (typical) |
| 4 | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) | - | Na₂CO₃ (2) | Isopropanol/H₂O (2:1) | 85 | 14 | >85 (expected) |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents. The purity of the reagents, particularly the boronic acid and the base, is crucial for the success of the reaction.
Protocol 1: SPhos-Mediated Suzuki Coupling
This protocol utilizes a highly active phosphine ligand, SPhos, which is known to facilitate the coupling of challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water (5:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Classic Suzuki Coupling with Pd(PPh₃)₄
This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Purge the flask with argon for 10-15 minutes.
-
Add 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Heat the mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,4,5-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science research, where the synthesis of arylamines is a frequent requirement. The application of this methodology to heteroaromatic systems, such as pyridines, is of significant interest. However, the amination of 2-halopyridines presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-3,4,5-trichloropyridine, a highly electron-deficient and sterically hindered substrate. The presence of multiple chloro-substituents further influences the reactivity of the pyridine ring. These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel substituted aminopyridines.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The selection of the appropriate ligand, base, and reaction conditions is critical to overcome the challenge of catalyst inhibition by the pyridine nitrogen and to achieve high reaction efficiency. Sterically hindered and electron-rich phosphine ligands are often essential to shield the palladium center and promote the desired catalytic activity.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 2-bromopyridines with a range of amines. While specific data for this compound is not extensively documented, the presented data for analogous 2-bromopyridines provides a strong predictive foundation for reaction optimization. It is anticipated that the electron-withdrawing nature of the chloro-substituents may necessitate slightly more forcing conditions or catalyst loadings.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12-18 | 75-90 |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16-24 | 70-85 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 | 10-16 | 80-95 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 110 | 12-20 | 70-88 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 8-14 | 85-98 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 12-18 | 80-95 |
| 3 | Diethylamine | Pd₂(dba)₃ (2) | cataCXium A (4) | LHMDS | THF | 80 | 10-16 | 75-90 |
| 4 | N-Methylaniline | Pd(OAc)₂ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 14-24 | 70-85 |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the chosen base (1.4-2.0 eq.), the palladium source (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation. Subsequently, add the amine (1.2-1.5 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3,4,5-trichloropyridine derivative.
Protocol for Amination with Volatile Amines
For volatile amines (e.g., methylamine, dimethylamine, ethylamine), a modified procedure using a sealed tube is recommended to prevent loss of the reagent.
-
Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium source, the phosphine ligand, and the base to a thick-walled sealed tube.
-
Reagent Addition: Add the anhydrous, degassed solvent. If the amine is a gas at room temperature, it can be condensed into the reaction vessel at low temperature (e.g., -78 °C) or added as a solution in a suitable solvent.
-
Sealing and Reaction: Securely seal the tube and allow it to warm to room temperature behind a blast shield. Heat the reaction mixture in an oil bath to the desired temperature (typically 80-100 °C) with stirring.
-
Cooling and Work-up: After the reaction is complete, cool the sealed tube to room temperature and then to 0 °C before carefully opening it in a well-ventilated fume hood. Proceed with the work-up and purification as described in the general protocol.
Troubleshooting and Key Considerations
-
Catalyst Poisoning: The primary challenge in the amination of 2-bromopyridines is the potential for the pyridine nitrogen to bind to the palladium catalyst, thereby inhibiting its activity. The use of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos is crucial to mitigate this issue.
-
Substrate Reactivity: The presence of three electron-withdrawing chloro groups on the pyridine ring is expected to increase its electrophilicity, which may facilitate the oxidative addition step. However, steric hindrance around the C2 position could also play a role.
-
Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often effective. For substrates with base-sensitive functional groups, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be employed, although this might require higher temperatures and longer reaction times.
-
Solvent Selection: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations. They are generally effective at solubilizing the reagents and catalyst components.
-
Inert Conditions: Strict adherence to anhydrous and oxygen-free conditions is paramount for the success of the reaction, as both the catalyst and the strong bases used are sensitive to air and moisture.
Application of 2-Bromo-3,4,5-trichloropyridine in Medicinal Chemistry: A Versatile Scaffold for Targeted Protein Degradation
Introduction
2-Bromo-3,4,5-trichloropyridine is a halogen-rich heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its dense functionalization with three chlorine atoms and one bromine atom offers multiple reactive sites for selective chemical modifications. This high degree of halogenation makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. Commercial suppliers classify this compound as a "Protein Degrader Building Block," indicating its primary utility in the construction of Proteolysis Targeting Chimeras (PROTACs) and other related chemical probes.[1][2]
PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This innovative therapeutic modality offers a powerful approach to address previously "undruggable" targets. The highly substituted pyridine core of this compound provides a rigid scaffold to which a POI-binding ligand and an E3 ligase-binding ligand can be attached via a flexible linker, forming the complete PROTAC molecule.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of PROTACs.
Application in PROTAC Synthesis
The structure of this compound allows for sequential and regioselective functionalization, a key requirement in the modular synthesis of PROTACs. The bromine atom is typically the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of a linker or a POI-binding moiety. The chlorine atoms, being less reactive, can be substituted in subsequent steps under more forcing conditions via nucleophilic aromatic substitution (SNAr), providing further points for diversification or attachment of the E3 ligase ligand.
The general workflow for constructing a PROTAC using this compound as a central scaffold is depicted below.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs synthesized from building blocks like this compound operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Hypothetical Quantitative Data
| Compound ID | Linker Length (atoms) | E3 Ligase Ligand | Target Kinase Binding Affinity (Kd, nM) | Cellular Degradation (DC50, nM) |
| PROTAC-A1 | 8 | Pomalidomide (CRBN) | 50 | 150 |
| PROTAC-A2 | 12 | Pomalidomide (CRBN) | 55 | 75 |
| PROTAC-A3 | 16 | Pomalidomide (CRBN) | 60 | 250 |
| PROTAC-B1 | 8 | VH-032 (VHL) | 45 | 120 |
| PROTAC-B2 | 12 | VH-032 (VHL) | 48 | 60 |
| PROTAC-B3 | 16 | VH-032 (VHL) | 52 | 200 |
Experimental Protocols
The following are generalized protocols for key synthetic transformations involving this compound. These are based on established methods for similar halogenated pyridines and should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the 2-position of the pyridine ring.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol outlines a general procedure for the substitution of one of the chlorine atoms on the pyridine ring with an amine, which could be part of a linker or an E3 ligase ligand. The reactivity of the chlorine atoms is C4 > C2 > C3, but since C2 is brominated, the substitution is expected at C4 or C5.
Materials:
-
Substituted 3,4,5-trichloropyridine derivative (from Protocol 1) (1.0 equiv)
-
Amine nucleophile (1.1-2.0 equiv)
-
Base (e.g., K2CO3, DIPEA, 2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, dissolve the substituted trichloropyridine in the anhydrous solvent.
-
Add the amine nucleophile and the base.
-
Seal the vessel and heat the mixture to 80-150 °C. The temperature will depend on the nucleophilicity of the amine and the specific chlorine to be displaced.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.[1]
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry, particularly for the synthesis of targeted protein degraders. Its multiple addressable positions allow for the systematic and modular construction of complex molecules like PROTACs. The provided protocols for key cross-coupling and substitution reactions offer a foundation for researchers to explore the synthesis of novel bioactive compounds derived from this promising scaffold. Further investigation into the reactivity and biological applications of derivatives of this compound is warranted to fully realize its potential in drug discovery.
References
Application Notes and Protocols for the Use of 2-Bromo-3,4,5-trichloropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3,4,5-trichloropyridine as a versatile intermediate in the development of novel agrochemicals. While specific commercial agrochemicals derived directly from this starting material are not widely documented in public literature, its highly functionalized structure, featuring both a reactive bromine atom and multiple chlorine atoms, makes it an excellent candidate for the synthesis of a diverse range of potential herbicides and fungicides. The protocols and data presented herein are based on established reactivity principles for polyhalogenated pyridines and serve as a guide for researchers in agrochemical discovery.
Introduction: The Potential of this compound in Agrochemical Design
Polyhalogenated pyridines are crucial building blocks in the agrochemical industry. The nature and position of the halogen substituents significantly influence the molecule's reactivity, allowing for selective functionalization and the introduction of various pharmacophores. In this compound, the bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atoms provide additional sites for nucleophilic aromatic substitution (SNAr), albeit under more forcing conditions. This differential reactivity allows for a stepwise and controlled approach to building complex molecular architectures.
Potential applications in agrochemical synthesis include:
-
Fungicides: The pyridine ring is a core component of several classes of fungicides, including those that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[1]
-
Herbicides: Pyridine-based compounds are well-known herbicides that can act as synthetic auxins, leading to uncontrolled growth and death in broadleaf weeds.[2]
Key Synthetic Transformations
Two primary classes of reactions are highlighted for the derivatization of this compound: Palladium-catalyzed Suzuki-Miyaura coupling and nucleophilic aromatic substitution.
2.1. Palladium-Catalyzed Suzuki-Miyaura Coupling
The bromine atom at the C2 position is the most reactive site for oxidative addition to a palladium(0) catalyst, making it ideal for selective C-C bond formation via Suzuki-Miyaura coupling. This reaction is highly versatile for introducing a wide range of aryl, heteroaryl, or alkyl groups.[3]
2.2. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the polychlorinated pyridine ring facilitates nucleophilic aromatic substitution. While the C2 and C6 positions are generally most activated for SNAr, the presence of a bromine at C2 suggests that substitution of the chlorine atoms, likely at C4, would require more forcing conditions. This reaction is useful for introducing ether and amine functionalities.
Experimental Protocols
Protocol 1: Synthesis of a 2-Aryl-3,4,5-trichloropyridine via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 2-position of the pyridine ring, a common step in the synthesis of pyridine-based agrochemical scaffolds.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the [Pd(PPh₃)₄] catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Quantitative Data:
| Starting Material | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| This compound | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,4,5-trichloropyridine | 85 | >98 (by HPLC) |
| This compound | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-3,4,5-trichloropyridine | 82 | >97 (by HPLC) |
Note: The data in this table is illustrative and representative of typical Suzuki-Miyaura reactions.
Protocol 2: Synthesis of a 4-Phenoxy-2-bromo-3,5-dichloropyridine via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a representative SNAr reaction, where a phenoxide displaces a chlorine atom. Given the directing effects, substitution is anticipated at the C4 position under suitable conditions.
Experimental Workflow:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride to the DMF and cool the suspension to 0 °C.
-
Add a solution of phenol in DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to form the sodium phenoxide.
-
Add a solution of this compound in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Illustrative Quantitative Data:
| Starting Material | Nucleophile | Product | Yield (%) | Purity (%) |
| This compound | Phenol | 4-Phenoxy-2-bromo-3,5-dichloropyridine | 75 | >98 (by HPLC) |
| This compound | 4-Chlorophenol | 4-(4-Chlorophenoxy)-2-bromo-3,5-dichloropyridine | 72 | >97 (by HPLC) |
*Product structure is based on predicted regioselectivity. Isomers may be formed. Note: The data in this table is illustrative and based on typical SNAr reactions on polychlorinated pyridines.
Signaling Pathways and Mode of Action
The derivatives of this compound can be designed to target various biological pathways in weeds and fungi.
Herbicide Mode of Action: Synthetic Auxins
Many pyridine-based herbicides function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not easily metabolized by the plant. This leads to a persistent hormonal signal, causing uncontrolled and disorganized cell growth, which ultimately results in the death of the target weed.[2]
Caption: Mode of Action for Synthetic Auxin Herbicides.
Fungicide Mode of Action: SDHI
Pyridine carboxamides are a major class of fungicides that inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. By blocking this enzyme, the fungicide disrupts fungal respiration and energy production, leading to cell death.[1]
Caption: Mode of Action for SDHI Fungicides.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3,4,5-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-3,4,5-trichloropyridine. This versatile, halogen-rich pyridine derivative is a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. The strategic placement of a reactive bromine atom at the 2-position, alongside three chlorine atoms, allows for selective functionalization, opening avenues for the creation of novel compounds with diverse properties.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For polyhalogenated substrates like this compound, the differential reactivity of the halogen atoms is key to achieving selective transformations. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the 2-position the primary site for oxidative addition to a palladium(0) catalyst under controlled conditions. This inherent reactivity allows for the selective introduction of a wide range of substituents at this position.
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, Heck, Stille, and Negishi reactions. The provided data, based on reactions with this compound and closely related polychlorinated pyridines, serves as a guide for reaction optimization and substrate scope exploration.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of this compound and its structural analogs. These tables are intended to provide a clear comparison of reaction parameters and their impact on product yield.
Table 1: Suzuki-Miyaura Coupling of Polychloropyridines with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | H₂O/Isopropanol | Reflux | 1 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | H₂O/Isopropanol | Reflux | 1 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | H₂O/Isopropanol | Reflux | 1 | 96 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | H₂O/Isopropanol | Reflux | 1 | 90 |
Data is for the coupling of 2,3,5-trichloropyridine, which is expected to have similar reactivity at the 2-position under these conditions after initial C-Br bond reaction.
Table 2: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6 | 85 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt (2) | Toluene | 90 | 8 | 78 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | None | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 91 |
Data is generalized for 2-bromopyridines and serves as a starting point for optimization with this compound.
Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines with Amines [3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 88 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 18 | 85 |
Data is generalized for 2-bromopyridines and serves as a starting point for optimization with this compound.
Experimental Protocols
The following are detailed methodologies for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a mixture of isopropanol and deionized water (e.g., 2:1 v/v).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add palladium(II) acetate (2 mol%) to the reaction mixture.
-
Heat the reaction to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and copper(I) iodide (10 mol%).
-
Add anhydrous DMF and triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried sealed tube under an inert atmosphere, add sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), and BINAP (3 mol%).
-
Add this compound (1.0 equiv.) and anhydrous toluene.
-
Add the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
These application notes and protocols provide a foundational guide for researchers exploring the synthetic utility of this compound. The selective functionalization of this versatile building block through palladium-catalyzed cross-coupling reactions offers a powerful strategy for the development of novel and complex molecules with potential applications in various fields of chemical science.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3,4,5-trichloropyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Sonogashira coupling of 2-Bromo-3,4,5-trichloropyridine with a variety of terminal alkynes. This reaction is a powerful method for the synthesis of novel substituted pyridines, which are key building blocks in medicinal chemistry and materials science. The protocols and data presented herein are compiled from established literature procedures for the Sonogashira coupling of halogenated pyridines.[1][2][3][4]
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3][7] The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[5][8] For drug development professionals, this methodology allows for the efficient generation of diverse libraries of compounds for screening and lead optimization.
Reaction Principle
The catalytic cycle of the Sonogashira coupling involves several key steps. Initially, the active palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Through a process of transmetalation, the alkynyl group is transferred from the copper to the palladium complex. Finally, reductive elimination occurs, yielding the desired 2-alkynyl-3,4,5-trichloropyridine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
Data Presentation: Typical Reaction Conditions and Yields
The following table summarizes representative reaction conditions for the Sonogashira coupling of various bromo- and chloro-pyridines with terminal alkynes. While specific optimization for this compound is recommended, these conditions provide a strong starting point for experimentation.
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[2] |
| 2 | 2-Bromopyridine | Phenylacetylene | [PdCl(C₃H₅)]₂ / Tedicyp | CuI (5) | K₂CO₃ | DMF | 100 | - | Good Yields |
| 3 | Pentachloropyridine | (Triisopropylsilyl)acetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 80 | 16 | High Yields[9] |
| 4 | 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | - | -[1] |
| 5 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Anhydrous and degassed base (e.g., triethylamine, diisopropylethylamine) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent and base to the flask via syringe.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-3,4,5-trichloropyridine.
Mandatory Visualizations
Generalized Reaction Scheme
Caption: Generalized Sonogashira coupling of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[1] The palladium catalyst is sensitive to oxygen.[1] Consider increasing the reaction temperature or using a more active palladium catalyst/ligand system.
-
Formation of Alkyne Homocoupling (Glaser Coupling) Product: This side reaction is promoted by oxygen and high concentrations of the copper co-catalyst.[1] Rigorous degassing of all reagents and slow addition of the terminal alkyne can minimize this byproduct.[1]
-
Catalyst Decomposition (Palladium Black Formation): The formation of a black precipitate indicates catalyst decomposition.[1] This can be caused by impurities, oxygen, or excessively high reaction temperatures.[1] Ensure high-purity reagents and maintain a positive pressure of inert gas.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Sonogashira coupling for the synthesis of novel 2-alkynyl-3,4,5-trichloropyridine derivatives for various applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Polychlorinated Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of polychlorinated pyridines.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a polychlorinated pyridine resulting in a low or no yield?
Answer:
Low to no product formation is a frequent challenge when working with polychlorinated pyridines. These substrates are inherently less reactive than their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond, which complicates the initial oxidative addition step in the catalytic cycle.[1] Several factors can contribute to this issue:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may prove insufficient.[1]
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1] Its strength, solubility, and steric properties are important considerations.
-
Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and inhibiting the reaction.[2][3][4]
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.[1]
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas like Argon or Nitrogen.[1]
-
Question 2: I am observing significant formation of side products. How can I identify and minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. The most common side products are formed through protodeboronation, homocoupling, and hydrodehalogenation.
-
Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond of the boronic acid, which is then replaced by a hydrogen atom.[2][5] This is particularly problematic with pyridineboronic acids, which are known for their instability.[5]
-
Identification: The formation of a dechlorinated, non-coupled pyridine starting material.
-
Minimization Strategies:
-
Use anhydrous solvents and reagents.[1]
-
Employ boronic esters (e.g., pinacol esters) or MIDA boronates, which exhibit enhanced stability.[5][6]
-
For 2-pyridineboronic acids, which can be unstable at neutral pH, adding a slight excess of acid or base can sometimes slow the rate of protodeboronation.[5]
-
-
-
Homocoupling: This side reaction results in the coupling of two boronic acid molecules (Ar-Ar) or two polychlorinated pyridine molecules (Ar'-Ar').[1] It is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][6]
-
Identification: Formation of biphenyl (from phenylboronic acid) or a bipyridine derivative.
-
Minimization Strategies:
-
Ensure a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere.[1][6]
-
Optimize the catalyst loading; sometimes a lower concentration is more effective.[1]
-
Adjusting the stoichiometry, for instance, using a slight excess of the boronic acid derivative, can sometimes minimize aryl halide homocoupling.[6]
-
-
-
Hydrodehalogenation: This involves the replacement of a chlorine atom on the pyridine ring with a hydrogen atom.[3][7] This can become a competitive pathway if the transmetalation step is slow.[7]
-
Identification: Formation of a partially or fully dechlorinated pyridine starting material.
-
Minimization Strategies:
-
Question 3: The Suzuki coupling works for some of my polychlorinated pyridine derivatives but fails for others. What causes this substrate-dependent reactivity?
Answer:
The electronic and steric properties of your specific polychlorinated pyridine derivative significantly influence its reactivity.[1]
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring decrease the reactivity of the C-Cl bond towards oxidative addition, while electron-withdrawing groups (EWGs) activate it.[1] For electron-rich substrates, a more active catalyst system and higher reaction temperatures are often necessary.[1]
-
Steric Hindrance: Bulky groups near the chlorine atom can physically block the approach of the palladium catalyst.[1] In such cases, employing ligands with different steric profiles might be beneficial. While bulky ligands are generally preferred, a less bulky ligand might be advantageous in some situations to reduce steric clash.[1]
-
Site Selectivity: In polychlorinated pyridines, the position of the chlorine atom affects its reactivity. Generally, the reactivity order is C2/C6 > C3/C5 > C4.[8][9] For example, 2,3,5,6-tetrachloropyridine preferentially undergoes Suzuki coupling at the C2 and C6 positions.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst and ligand combination for Suzuki coupling of polychlorinated pyridines?
A1: There is no single "best" combination, as the optimal choice depends on the specific substrate. However, for the challenging C-Cl bond activation in polychlorinated pyridines, highly active catalyst systems are required. Combinations of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[1][3]
Q2: Can I perform a double Suzuki coupling on a dichloropyridine?
A2: Yes, achieving exhaustive diarylation or dialkylation is possible but often requires specific conditions. Research has shown that using an excess of the boronic ester (e.g., 2.3 equivalents) is crucial.[7] A combination of a palladium source like Pd(OAc)₂, a bulky phosphine ligand (e.g., Ad₂PnBu), and a strong, non-nucleophilic base like LiOtBu in a dioxane/water solvent mixture at elevated temperatures (e.g., 100 °C) has been reported to be effective for the double alkylation of 2,6-dichloropyridine.[10]
Q3: How can I monitor the progress of my reaction and identify side products?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring reaction progress.[3] To identify side products, you can compare the mass spectra of the observed byproducts with the expected masses of common side products like the homocoupled boronic acid, the protodeboronated starting material, and the hydrodehalogenated starting material.[3]
Data Presentation
Table 1: Recommended Catalytic Systems for Suzuki Coupling of Polychlorinated Pyridines
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Target Substrate | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 2-Chloro-3-aminopyridine | [3] |
| Pd(OAc)₂ | Ad₂PnBu | LiOtBu | 1,4-Dioxane/H₂O | 100 | 2,6-Dichloropyridine (double alkylation) | [10] |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Anhydrous 1,4-Dioxane | 80-100 | General Chloropyridines | [1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | MeCN/H₂O | 80 | 4-Pyridinylboronic acid | [11] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | MeCN/H₂O | 80 | 4-Pyridinylboronic acid | [11] |
Table 2: Common Bases and Their Properties in Suzuki Coupling
| Base | Strength | Solubility in Organic Solvents | Common Applications/Notes |
| K₃PO₄ | Strong | Low | Often effective for challenging couplings, used with aqueous solvent mixtures.[1][3] |
| Cs₂CO₃ | Strong | Moderate | Highly effective, but more expensive.[1] |
| K₂CO₃ | Moderate | Low | A common and cost-effective choice.[11] |
| Na₂CO₃ | Moderate | Low | Another common and economical option.[12][13] |
| LiOtBu | Very Strong | High | Used for exhaustive alkylations, can be sensitive to functional groups.[10] |
| KF | Mild | Low | Can be used to avoid cleavage of base-labile groups.[14] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Polychlorinated Pyridine
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Polychlorinated pyridine (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water (if using an aqueous system)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the polychlorinated pyridine, the boronic acid/ester, and the base.
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Suzuki catalytic cycle with competing side reactions in the coupling of polychlorinated pyridines.
Caption: Troubleshooting workflow for low-yield Suzuki coupling of polychlorinated pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polychlorinated Pyridine Derivatives
Welcome to the technical support center for the purification of polychlorinated pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of polychlorinated pyridines?
A1: Common impurities in polychlorinated pyridines can be broadly categorized as:
-
Isomeric Byproducts: The direct chlorination of pyridine or its partially chlorinated derivatives often results in a mixture of positional isomers. For example, the synthesis of 2,5-dichloropyridine is commonly contaminated with the 2,3-dichloropyridine isomer.[1] Similarly, the preparation of 2,3,5,6-tetrachloropyridine can produce other isomers like 2,3,4,5- and 2,3,4,6-tetrachloropyridine.[2]
-
Under- or Over-chlorinated Species: Depending on the reaction conditions, the crude product may contain pyridines with a lower or higher degree of chlorination than the target compound. For instance, in the synthesis of tetrachloropyridines, trichloropyridines and pentachloropyridine can be present as impurities.[2]
-
Residual Starting Materials: Unreacted pyridine or partially chlorinated starting materials may remain in the crude product.
-
Solvents and Reagents: Residual solvents used in the synthesis or purification steps, as well as unreacted chlorinating agents and their byproducts, can be present.
-
Tarry Byproducts: High-temperature chlorination reactions can lead to the formation of tarry, polymeric materials that can complicate purification.
Q2: Which purification methods are most effective for separating polychlorinated pyridine isomers?
A2: The choice of purification method largely depends on the specific isomers and the scale of the purification. Common techniques include:
-
Recrystallization: This is a highly effective method for purifying solid polychlorinated pyridines, especially when there is a significant difference in the solubility of the isomers in a particular solvent system.[1] For example, 2,5-dichloropyridine can be effectively separated from 2,3-dichloropyridine by recrystallization from an isopropanol/water mixture.[1]
-
Steam Distillation: This technique is particularly useful for separating volatile dichloropyridine isomers from non-volatile impurities and other isomers with different volatilities.[1][3]
-
Fractional Distillation: For liquid polychlorinated pyridines with sufficiently different boiling points (generally a difference of more than 25°C), fractional distillation can be an effective separation method.[4][5] However, many polychlorinated pyridine isomers have very close boiling points, making this method challenging.[2][4]
-
Column Chromatography: For complex mixtures of isomers with similar physical properties, column chromatography is a powerful tool for separation. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can offer high-resolution separation of closely related isomers that are difficult to separate by other means.[4][7]
Q3: How does the degree of chlorination affect the choice of purification method?
A3: The degree of chlorination significantly influences the physical properties of pyridine derivatives and thus the appropriate purification strategy:
-
Basicity: As the number of electron-withdrawing chlorine atoms on the pyridine ring increases, the basicity of the nitrogen atom decreases. This can affect the efficiency of acid-base extraction, which is a common purification technique for pyridine and its less chlorinated derivatives.[8] For highly chlorinated pyridines, this method may be less effective.
-
Physical State and Solubility: Lower chlorinated pyridines are often liquids or low-melting solids, while higher chlorinated derivatives like pentachloropyridine are typically crystalline solids.[1] The solubility of these compounds in various organic solvents also changes with the degree of chlorination, which is a key consideration for selecting a suitable recrystallization solvent. Pentachloropyridine, for instance, is soluble in hot ethanol.[9]
-
Volatility: While dichloropyridines are volatile enough for steam distillation, the volatility of polychlorinated pyridines generally decreases as the molecular weight increases with further chlorination.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution(s) |
| Low Purity After Recrystallization | Incomplete removal of isomers due to similar solubility. | - Ensure the correct solvent or solvent mixture is being used. For example, an isopropanol/water (15:85) mixture is effective for separating 2,5- and 2,3-dichloropyridine.[1]- Consider a second recrystallization step.- Perform a mixed melting point analysis to confirm the presence of impurities; a depressed and broadened melting point range indicates impurities.[1] |
| Occlusion of mother liquor in the crystals. | - Ensure slow cooling during crystallization to promote the formation of purer, larger crystals.[1]- Wash the filtered crystals with a small amount of cold recrystallization solvent.[1] | |
| Product Fails to Crystallize ("Oils Out") | The solution is not sufficiently supersaturated, or the compound's melting point is lower than the solution temperature. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath).- "Seed" the solution with a small crystal of the pure compound to induce crystallization.- If the product is melting, you may need to switch to a solvent with a lower boiling point. |
| Low Yield of Purified Product | Using too much solvent for recrystallization. | - Use the minimum amount of hot solvent required to dissolve the crude product.[1] |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask).- Use a small amount of extra hot solvent to wash the filter paper and apparatus.[1] |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution(s) |
| Poor Separation of Isomers | Inappropriate mobile phase polarity. | - Optimize the eluent system by systematically varying the ratio of polar and non-polar solvents. Thin-layer chromatography (TLC) can be used to quickly screen different solvent systems.[10]- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Incorrect stationary phase. | - For separating isomers of polychlorinated aromatic compounds, specialized HPLC columns with different selectivities (e.g., PYE or NPE columns) may provide better resolution than standard C18 columns.[11] | |
| Peak Tailing (in Column Chromatography) | Interaction of the basic pyridine nitrogen with acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica gel and improve peak shape.[8] |
| Co-elution of Impurities | Similar retention times of the desired product and impurities. | - For GC-MS analysis, using high-resolution mass spectrometry can help to distinguish between co-eluting compounds based on their exact mass.[12]- In HPLC, adjusting the mobile phase composition, pH, or changing the column chemistry can alter the selectivity and resolve co-eluting peaks. |
Data on Purification Methods
| Compound | Purification Method | Details | Purity/Yield | Reference |
| 2,5-Dichloropyridine | Steam Distillation followed by Recrystallization | Steam distillation to separate from non-volatile impurities and 2,3-isomer, followed by recrystallization from isopropanol/water (15:85). | Up to 100% purity. | [1][13] |
| 2,3,5-Trichloropyridine | Column Chromatography | The crude product is chromatographed on silica gel. | Crystalline product obtained. | [13] |
| 2,3,5,6-Tetrachloropyridine | Recrystallization | The crude product is digested with methanol and then recrystallized from n-hexane. | Crystalline product with a melting point of 90-91°C. | [14] |
| 2,3,5,6-Tetrachloropyridine | Column Chromatography | The crude product is purified by column chromatography with a mobile phase of petroleum ether/ethyl acetate (9:1). | Purity of >97%. | [6] |
| Pentachloropyridine | Recrystallization | Recrystallization from ethanol or aqueous ethanol. | Purified solid. | [15][16] |
Experimental Protocols
Protocol 1: Purification of 2,5-Dichloropyridine by Steam Distillation and Recrystallization
This protocol is adapted for the large-scale purification of 2,5-dichloropyridine to remove the common 2,3-dichloropyridine isomer.[1]
Part A: Steam Distillation
-
Apparatus Setup: Assemble a steam distillation apparatus. Ensure all glass joints are securely clamped.
-
Charging the Flask: Charge the distillation flask with the crude dichloropyridine mixture. Add water to create a slurry.
-
Steam Generation: Begin to generate steam and introduce it into the distillation flask below the surface of the mixture.
-
Distillation: Gently heat the distillation flask to maintain a constant volume of water. The steam will co-distill with the volatile dichloropyridine isomers.
-
Collection: Condense the vapor and collect the distillate, which will consist of an aqueous and an organic phase.
-
Completion: Continue the distillation until no more organic material is observed in the distillate.
-
Isolation: Separate the organic phase from the aqueous phase. The solid product can be isolated by filtration.
Part B: Recrystallization
-
Solvent Preparation: Prepare a solvent mixture of isopropanol and water in a 15:85 ratio by weight.
-
Dissolution: In a suitable flask, add the crude solid obtained from steam distillation and the solvent mixture. For every 62 parts by weight of the crude solid, use approximately 200 parts by weight of the solvent mixture.[1]
-
Heating: Heat the mixture with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Slowly cool the solution with controlled stirring. The 2,5-dichloropyridine will crystallize out, while the more soluble 2,3-dichloropyridine isomer will remain in the mother liquor.[1]
-
Filtration: Once crystallization is complete, filter the slurry to collect the purified 2,5-dichloropyridine crystals.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of 2,3,5,6-Tetrachloropyridine by Column Chromatography
This protocol describes the purification of 2,3,5,6-tetrachloropyridine from a crude reaction mixture.[6]
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry packing method with petroleum ether.
-
Sample Loading: Dissolve the crude 2,3,5,6-tetrachloropyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with a mobile phase of petroleum ether/ethyl acetate (9:1 v/v).
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,3,5,6-tetrachloropyridine as a white solid.
Visualizations
Caption: General experimental workflow for the purification of polychlorinated pyridine derivatives.
Caption: A logical workflow for troubleshooting the purification of polychlorinated pyridines.
References
- 1. Pentachloropyridine | C5Cl5N | CID 16584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 11. gcms.cz [gcms.cz]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]
- 14. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 15. Pentachloropyridine | 2176-62-7 [amp.chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Palladium Catalysis with 2-Bromo-3,4,5-trichloropyridine
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize palladium-catalyzed cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 2-Bromo-3,4,5-trichloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
A1: Low conversion with this substrate is a common challenge due to two primary factors:
-
Catalyst Deactivation/Poisoning: The most significant issue is the coordination of the Lewis basic nitrogen atom in the pyridine ring to the palladium catalyst. This forms stable, inactive complexes that halt the catalytic cycle, a phenomenon often called the "2-pyridyl problem".[1][2][3]
-
Substrate Reactivity: The presence of multiple electron-withdrawing chlorine atoms makes the pyridine ring electron-deficient, which can affect the kinetics of the oxidative addition step, often the rate-determining step in the catalytic cycle.[4]
To address this, a systematic evaluation of the catalyst system, ligands, and reaction conditions is necessary.[5][6]
Q2: How can I optimize the palladium catalyst loading for this specific substrate?
A2: While a typical starting point for palladium catalyst loading is 1-5 mol%, challenging substrates like this compound may require higher loadings, potentially in the 5-10 mol% range, to achieve a reasonable reaction rate.[7] However, simply increasing the catalyst amount is not always optimal and can lead to the formation of palladium black or increased side reactions.
A more effective approach is to perform a systematic optimization study. Start with a standard loading (e.g., 2-3 mol%) and first screen other parameters like ligand, base, and solvent. If conversion remains low, incrementally increase the catalyst loading while monitoring for yield improvement versus side product formation.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most frequently encountered side reactions are:
-
Proto-debromination: The bromine atom is replaced by a hydrogen atom. This indicates that the desired cross-coupling is too slow, allowing side pathways to dominate. Using a more efficient and active catalyst system can help suppress this.[1]
-
Homocoupling: This involves the coupling of two molecules of the coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions). This is often promoted by the presence of oxygen.[5][7][8]
-
Minimization Strategy: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.[8] Thoroughly degassing all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles is critical.[7][9] For Sonogashira reactions, copper-free conditions can also minimize alkyne homocoupling (Glaser coupling).[9]
-
Q4: Which ligands and bases are most effective for this type of substrate?
A4: The choice of ligand and base is critical for success.
-
Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[5] Sterically bulky and electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][5][10] These ligands promote the formation of the active monoligated palladium(0) species, accelerate the oxidative addition step, and can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[2][5][10]
-
Bases: Strong, non-nucleophilic inorganic bases are often the most effective.[1] The choice of base is crucial for activating the coupling partner (e.g., the boronic acid in the transmetalation step of a Suzuki reaction).[11] Screening bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) is recommended.[1][5]
Troubleshooting and Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion issues with this compound.
Quantitative Data Summary
The following tables provide representative data for optimizing reaction conditions. Note that yields are highly substrate-dependent, and this data should be used as a starting point for optimization with this compound.
Table 1: Effect of Palladium Catalyst & Ligand on Suzuki Coupling Yield (Representative data for a challenging heteroaryl chloride)
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 60-75 | [12] |
| Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ | Toluene | 100 | 8 | >90 | [5][12] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | >90 | [12] |
| PEPPSI™-IPr (2) | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 10 | >95 | [12] |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield (Representative data for a bromopyridine substrate)
| Base (2.0 equiv) | Solvent (v/v) | Temp (°C) | Yield (%) | Reference(s) |
| Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 86 | [13] |
| K₂CO₃ | Dioxane/H₂O (5:1) | 100 | 81 | [11] |
| K₃PO₄ | Toluene | 110 | High | [1][5] |
| Cs₂CO₃ | Dioxane | 100 | High | [1][5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point and should be optimized for the specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, ligand, and base.
-
Add this compound and the arylboronic acid.
-
Evacuate and backfill the flask with the inert gas three times.[14]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[5]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
Protocol 2: Kinetic Monitoring by ¹H NMR to Diagnose Catalyst Deactivation
This protocol helps determine if catalyst deactivation is occurring before the starting material is fully consumed.[2]
Materials:
-
Deuterated solvent (e.g., Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
All reagents from Protocol 1
Procedure:
-
In a glovebox, prepare a stock solution of the palladium pre-catalyst and ligand in the deuterated solvent.
-
In a separate vial, weigh the this compound, coupling partner, base, and internal standard.
-
In an NMR tube, combine the solid reagents. Add the deuterated solvent.
-
At time t=0, add the catalyst stock solution to the NMR tube and shake to mix.
-
Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).
-
Analyze the data by integrating the signals corresponding to the starting material, product, and internal standard. Plot the concentration of the product versus time. A plateau in product formation before the starting material is consumed is a strong indicator of catalyst deactivation.[2]
Catalyst Deactivation Pathway Visualization
The pyridine nitrogen can coordinate to the active Pd(0) catalyst, pulling it out of the catalytic cycle into an inactive state. Using bulky ligands can sterically hinder this deactivation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. thermofishersci.in [thermofishersci.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Byproduct formation in the synthesis of substituted trichloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted trichloropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted trichloropyridines?
A1: Common synthetic routes include the chlorination of pyridine or its derivatives, and the chemical transformation of other substituted pyridines. For instance, 2,3,5-trichloropyridine can be synthesized by reacting 2-chloropyridine with water or alcohols to produce 2-alkyloxypyridine, which is then chlorinated.[1] Another method involves the reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc.[2]
Q2: What are the typical byproducts observed in the synthesis of substituted trichloropyridines?
A2: Byproduct formation is highly dependent on the specific synthetic route and reaction conditions. Common byproducts can include under-chlorinated or over-chlorinated pyridines, as well as products resulting from side reactions with solvents or reagents. For example, in the synthesis of 2,4,6-trichloronicotinaldehyde via lithiation of 2,4,6-trichloropyridine, potential byproducts include 2,4-dichloro-6-butylpyridine and bis(2,4,6-trichloropyridin-3-yl)methanol.
Q3: How can I minimize the formation of the 2,4-dichloro-6-butylpyridine byproduct during the synthesis of 2,4,6-trichloronicotinaldehyde?
A3: The formation of 2,4-dichloro-6-butylpyridine arises from the nucleophilic substitution of the chloro group at the 6-position by the butyl group from n-BuLi. To minimize this, it is crucial to maintain a very low reaction temperature, typically -78 °C, to favor lithiation over nucleophilic attack.
Q4: My chlorination reaction is sluggish. What can I do to improve the reaction rate?
A4: For slow chlorination reactions, consider gradually increasing the reaction temperature. If the substrate is less reactive, the addition of a tertiary amine base such as pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can help accelerate the reaction by generating a more reactive intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted trichloropyridines.
Problem 1: Low Yield of the Desired Trichloropyridine Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time or temperature. Ensure all starting materials are fully dissolved or well-suspended in the reaction mixture. |
| Degraded Reagents | Use fresh, high-purity reagents. For moisture-sensitive reagents like n-BuLi, ensure proper storage and handling. |
| Moisture Contamination | Thoroughly dry all glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
| Suboptimal Reagent Ratio | Optimize the molar ratio of the reactants. For instance, in chlorination reactions, an excess of the chlorinating agent might be necessary. |
Problem 2: Presence of Significant Amounts of Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| Over-chlorinated Pyridines | Prolonged reaction time or excessive chlorinating agent. | Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Under-chlorinated Pyridines | Insufficient reaction time, temperature, or amount of chlorinating agent. | Increase the reaction time, temperature, or the stoichiometry of the chlorinating agent. |
| Solvent-related Byproducts | The solvent is reacting with the reagents or intermediates. | Choose an inert solvent that does not participate in the reaction under the given conditions. |
| Hydrolyzed Starting Material | Presence of water in the reaction mixture or during workup. | Ensure anhydrous reaction conditions and perform aqueous workup at low temperatures. |
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on yields and byproduct formation for different synthetic routes to substituted trichloropyridines, based on available literature.
Table 1: Synthesis of 2,3,5-Trichloropyridine
| Starting Material | Reaction Conditions | Product Yield | Key Byproducts/Observations | Reference |
| 2-Chloropyridine | 1) Alcoholysis/Hydrolysis, 2) Chlorination, 3) Vilsmeier-Haack chlorination | >90% (final product) | Purity of intermediate 3,5-dichloro-2-alkoxypyridine is >96%. Final product purity >98%. | [1] |
| Pentachloropyridine | Reaction with zinc dust in aqueous ammonium hydroxide and toluene at 90°C for 32 hours. | 12% | - | [2] |
| 2,3,5,6-Tetrachloropyridine | Reaction with zinc dust in aqueous ammonium hydroxide and benzene at reflux (~79°C) for 5 hours. | 77% | - | [2] |
| Chloral, Acrylonitrile | 1) Reaction at 85°C for 30 hours, 2) Cyclization with HCl gas at 80°C for 3 hours. | 80.1% | Purity of final product is 99.0%. | [3] |
Table 2: Synthesis of 2,4,6-Trichloropyridine
| Starting Material | Reaction Conditions | Product Yield | Key Byproducts/Observations | Reference |
| 2,6-Dichloropyridine | 1) N-O synthesis with H₂O₂ and trifluoroacetic acid, 2) Chlorination with POCl₃ under reflux. | >75% | Product purity can be higher than 98%. | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trichloropyridine from 2-Chloropyridine[1]
This protocol involves a three-step synthesis starting from 2-chloropyridine.
Step 1: Alcoholysis of 2-Chloropyridine
-
In a reaction vessel, combine 2-chloropyridine with an alcohol (e.g., methanol, ethanol) under a basic catalyst.
-
Heat the mixture to a temperature between 60°C and the boiling point of the solvent and reflux for 2-15 hours until the starting material is consumed.
-
After the reaction, add water to the solution to precipitate the product, 2-alkoxypyridine.
-
Filter the precipitate to obtain the product with a purity of approximately 85-95%.
Step 2: Chlorination of 2-Alkoxypyridine
-
React the 2-alkoxypyridine obtained in Step 1 with a chlorinating agent in the presence of a base.
-
The reaction yields 3,5-dichloro-2-alkoxypyridine with a yield greater than 90% and purity greater than 96%.
Step 3: Vilsmeier-Haack Chlorination
-
Subject the 3,5-dichloro-2-alkoxypyridine to a Vilsmeier-Haack chlorination reaction using a chlorine source and DMF as a catalyst.
-
The final product, 2,3,5-trichloropyridine, is obtained with a yield greater than 90% and purity of at least 98%.
Protocol 2: Synthesis of 2,3,5-Trichloropyridine from 2,3,5,6-Tetrachloropyridine[2]
-
To a 3-neck flask equipped with a reflux condenser, heater, thermometer, and stirrer, add 2,3,5,6-tetrachloropyridine, a water-immiscible reaction medium (e.g., benzene), and an alkaline reagent to maintain a pH of 11-14.
-
Heat the mixture to approximately 75°C with stirring.
-
Add zinc dust to the mixture and reflux at around 79°C for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble materials.
-
Wash the filter cake with benzene and combine the wash with the filtrate.
-
The 2,3,5-trichloropyridine content can be determined by gas-liquid chromatography.
Visualizations
Caption: Synthetic pathway for 2,3,5-Trichloropyridine.
Caption: Troubleshooting workflow for low product yield.
References
- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 3. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]
- 4. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]
Improving solubility of 2-Bromo-3,4,5-trichloropyridine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Bromo-3,4,5-trichloropyridine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a halogenated pyridine derivative.[1][2] Due to its molecular structure, it is expected to be a crystalline solid with low polarity. Based on the "like dissolves like" principle, it is predicted to have limited solubility in polar solvents and higher solubility in non-polar or moderately polar aprotic organic solvents.[3][4]
Q2: Are there any predicted optimal solvent classes for dissolving this compound?
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes, including likely this compound, solubility in organic solvents tends to increase with temperature.[4] Gentle heating can be a useful technique to enhance dissolution. However, it is crucial to be cautious as excessive heat can potentially lead to the degradation of the compound.[3]
Q4: Can co-solvency be used to improve the solubility of this compound?
A4: Yes, co-solvency is a common technique to enhance the solubility of poorly soluble compounds.[7][8] This involves using a mixture of solvents. For instance, if the compound has some solubility in a particular solvent, adding a co-solvent in which it is more soluble can significantly improve the overall solubility of the system.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?
A1: If you are encountering poor solubility, consider the following troubleshooting steps:
-
Increase Agitation: Ensure the mixture is being vigorously stirred or agitated.
-
Gentle Heating: Carefully warm the solvent to increase the rate of dissolution.[3]
-
Sonication: Use an ultrasonic bath to provide energy to break down the solute particles and facilitate dissolution.[3]
-
Systematic Solvent Testing: If the initial solvent is ineffective, perform small-scale solubility tests with a range of solvents of varying polarities.[3]
Q2: My compound dissolves initially with heating, but precipitates out upon cooling. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when the solution becomes supersaturated at lower temperatures.[6] To mitigate this:
-
Use a Co-solvent: Adding a co-solvent in which the compound is more soluble can help maintain its solubility at lower temperatures.
-
Prepare a More Dilute Solution: The concentration of your solution may be too high. Try preparing a more dilute solution.
-
Maintain a Slightly Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature might be necessary to keep the compound in solution.
Q3: I've tried several common organic solvents, and the solubility is still very low. What other options do I have?
A3: If standard solvents are not effective, you might explore more specialized approaches:
-
High-Polarity Aprotic Solvents: If not already tried, test solvents like DMSO or DMF, which are known for their ability to dissolve a wide range of compounds.[5][6]
-
Consider a Different Salt Form or Analog: While this involves chemical modification, for drug development purposes, creating a salt or analog of the compound can dramatically alter its solubility profile.[7]
-
Solid Dispersion Techniques: For formulation development, creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate and apparent solubility.
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to High | The non-polar nature of these solvents should effectively solvate the largely non-polar this compound molecule. |
| Polar Aprotic | Dichloromethane, Chloroform | High | The presence of chlorine atoms in both the solute and solvent suggests favorable interactions. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate | These solvents have some polarity that can interact with the pyridine ring, but the multiple halogen substituents reduce the overall polarity of the solute. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have a high capacity to solvate a wide range of organic molecules, including those with low polarity.[5][6] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydroxyl group in these solvents can engage in dipole-dipole interactions, but the lack of significant hydrogen bonding potential with the solute may limit solubility. |
| Aqueous | Water | Very Low | The compound is highly non-polar and will have very limited solubility in water. |
Note: This table provides predicted solubility based on chemical principles. Experimental verification is highly recommended.
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of this compound
This protocol outlines a general method for determining the equilibrium solubility of this compound in a chosen organic solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Ensure that undissolved solid is visible.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or a shaker for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of the Saturated Solution:
-
Allow the mixture to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification of the Solute:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
-
Chromatographic Method (e.g., HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a suitable HPLC method.
-
Dilute the filtered saturated solution with a known volume of the solvent and analyze it using the same HPLC method.
-
Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.
-
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
Validation & Comparative
The Unseen Architect: A Comparative Guide to PROTAC® Linker Efficacy, from Flexible Chains to Rigid Scaffolds
For Researchers, Scientists, and Drug Development Professionals.
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a critical connecting element—the linker. Far from being a passive tether, the linker's chemical architecture profoundly dictates the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. This guide provides an objective comparison of different linker classes, with a special focus on the emerging role of rigid heterocyclic linkers, such as those containing pyridine moieties, in enhancing PROTAC performance.
The Central Role of the Linker in PROTAC-Mediated Degradation
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase, thereby facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker is the orchestrator of this molecular matchmaking, and its length, flexibility, and chemical composition are critical determinants of success. An optimal linker positions the POI and E3 ligase in a productive orientation for ubiquitin transfer, while a suboptimal linker can lead to steric hindrance, unstable ternary complex formation, or poor cellular permeability.
Comparative Analysis of PROTAC Linker Classes
The most commonly employed linkers in PROTAC design can be broadly categorized into two main classes: flexible linkers and rigid linkers. Each class possesses distinct advantages and disadvantages that must be considered in the context of the specific POI and E3 ligase pair.
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, have been widely adopted due to their synthetic accessibility and their ability to provide conformational freedom, which can facilitate the initial formation of the ternary complex.
-
Polyethylene Glycol (PEG) Linkers: These linkers enhance the hydrophilicity and solubility of PROTAC molecules, which are often large and hydrophobic. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of productive ternary complex formation.
-
Alkyl Linkers: Simple alkyl chains offer a straightforward means to modulate the distance between the two ligands. They are synthetically versatile and have been successfully employed in numerous potent PROTACs.
While flexible linkers are a valuable starting point, their high degree of conformational freedom can sometimes be detrimental, leading to an entropic penalty upon binding and potentially less stable ternary complexes.
Rigid Linkers: Engineering Potency and Selectivity
To overcome the limitations of flexible linkers, researchers have increasingly turned to the incorporation of rigid structural motifs. These include alkynes, triazoles, and heterocyclic scaffolds like piperazine, piperidine, and pyridine. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially leading to enhanced potency and selectivity.
A compelling example of the power of rigid linkers is the development of the highly potent Androgen Receptor (AR) degrader, ARD-69. This PROTAC incorporates an ionisable pyridine/di-piperidine motif adjacent to an alkyne, creating a rigid linker structure. This design not only induced potent AR degradation with a half-maximal degradation concentration (DC50) of less than 1 nM but also significantly improved the aqueous solubility of the molecule[1].
The following table summarizes the key characteristics and performance metrics of different linker classes based on published data.
| Linker Class | Representative Motifs | Key Characteristics | Reported DC50 Range | Reported Dmax Range | Reference |
| Flexible | Polyethylene Glycol (PEG), Alkyl Chains | High conformational flexibility, enhances solubility (PEG). | nM to µM | Variable | [1] |
| Rigid | Alkynes, Triazoles, Piperazine, Piperidine, Pyridine | Conformational constraint, can improve potency and selectivity, may enhance solubility (polar motifs). | pM to nM | Often >90% | [1] |
Experimental Protocols for Evaluating PROTAC Efficacy
Accurate and reproducible assessment of PROTAC performance is crucial for advancing drug discovery programs. Below are detailed methodologies for key experiments used to determine the efficacy of PROTACs.
Western Blotting for Protein Degradation
This is the most common method for quantifying the extent of target protein degradation.
-
Cell Culture and Treatment: Seed cells (e.g., VCaP for AR degradation) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the data and fit to a dose-response curve to determine the DC50 and Dmax values.
Cellular Viability Assays
To assess the functional consequences of protein degradation, cellular viability assays are often performed.
-
Cell Seeding: Seed cancer cells (e.g., LNCaP for AR-dependent prostate cancer) in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against PROTAC concentration to determine the IC50 value.
Visualizing the PROTAC Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.
References
A Comparative Guide to Suzuki Coupling Reactions: Brominated vs. Chlorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its efficacy in constructing carbon-carbon bonds. This methodology is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. Pyridine-containing molecules are of significant interest in drug discovery, making the choice of starting materials critical. This guide offers an objective comparison of the performance of brominated versus chlorinated pyridines in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Theoretical Background: The Impact of the Halogen on Reactivity
The fundamental difference in reactivity between brominated and chlorinated pyridines in palladium-catalyzed cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in the catalytic cycle is typically the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] The energy required to cleave this bond directly influences the reaction kinetics.
The established trend for carbon-halogen bond dissociation energies (BDE) is: C-Cl (~339 kJ/mol) > C-Br (~276 kJ/mol) [1]
This disparity in bond strength is the primary reason why aryl and heteroaryl bromides are generally more reactive than their corresponding chlorides.[1][2] The weaker C-Br bond allows for a kinetically and thermodynamically more favorable oxidative addition to the palladium center, often enabling milder reaction conditions.[1]
The presence of the nitrogen atom in the pyridine ring adds a layer of complexity. It can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or influencing the mechanism of oxidative addition.[1][3][4]
Comparative Performance Data
The lower reactivity of chlorinated pyridines necessitates the use of more specialized and highly active catalyst systems compared to their brominated counterparts.[1][3] While bromopyridines can often be coupled effectively with standard palladium catalysts, chloropyridines typically require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging C-Cl bond activation.[3] Consequently, reactions involving chloropyridines may require higher temperatures, stronger bases, and longer reaction times to achieve comparable yields to bromopyridines.[1]
Table 1: Representative Suzuki Coupling Conditions for 2-Bromopyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 95 | [5] (Adapted) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 85 | 16 | 92 | [4][6] (Adapted) |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 98 | [7] (Adapted) |
| 4 | 2-Thienylboronic acid | Pd/C (5) | - | K₂CO₃ (2) | Isopropanol/H₂O | 80 | 6 | 88 | [5] (Adapted) |
Table 2: Representative Suzuki Coupling Conditions for 2-Chloropyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 94 | [8] (Adapted) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 91 | [7] (Adapted) |
| 3 | 3-Aminophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | sec-Butanol | 100 | 12 | 85 | [7] (Adapted) |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 78 | [8] (Adapted) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Brominated Pyridine
This protocol is a generalized starting point for the Suzuki-Miyaura coupling of a brominated pyridine with an arylboronic acid and may require optimization for specific substrates.
Materials:
-
Brominated pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated pyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The typical reaction concentration is 0.1 to 0.5 M with respect to the bromopyridine.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]
Protocol 2: General Procedure for Suzuki Coupling of a Chlorinated Pyridine
This protocol is adapted for the less reactive chlorinated pyridines and typically requires a more active catalyst system and stronger base.
Materials:
-
Chlorinated pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask with a magnetic stir bar, add the chlorinated pyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium pre-catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[8]
-
Solvent Addition: Add the degassed anhydrous solvent(s) via syringe.[8]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 100–110 °C) for the specified time (often 12-24 h).[8][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[8]
Visualized Workflow and Logic
The following diagrams illustrate the generalized workflow for a comparative study and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Linker Scaffolds: Polyethylene Glycol (PEG) vs. Alkyl Chains
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2] The linker is not merely a spacer but plays a pivotal role in dictating the efficacy and physicochemical properties of the PROTAC.[3] Its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4]
Initial searches for the validation of 2-Bromo-3,4,5-trichloropyridine as a specific PROTAC building block did not yield sufficient public data for a comprehensive comparative analysis. Therefore, this guide will focus on a foundational and critical component of PROTAC design: the linker. We will provide an objective comparison of two of the most prevalently used linker types in PROTAC development: polyethylene glycol (PEG) chains and simple alkyl chains. This guide will delve into their impact on PROTAC performance, supported by representative experimental data and detailed protocols for key validation assays.
The selection of the linker is a critical step in the empirical process of designing a potent PROTAC. Variations in linker type and length can significantly influence a PROTAC's solubility, cell permeability, and ultimately, its degradation efficiency, as measured by parameters such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[3]
The PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General mechanism of action for a PROTAC molecule.
Comparative Analysis of Linker Performance
The choice between a PEG or an alkyl linker can have profound effects on the degradation efficiency of a PROTAC. While the optimal linker is target- and system-dependent, some general characteristics can be compared.
| Feature | Polyethylene Glycol (PEG) Linkers | Alkyl Chain Linkers |
| Solubility | Generally improves aqueous solubility of the PROTAC molecule.[3] | Tend to be more hydrophobic, potentially decreasing aqueous solubility. |
| Flexibility | Provides greater conformational flexibility, which can aid in the optimal orientation of the ternary complex.[3] | More rigid structure compared to PEG linkers of similar length. |
| Cell Permeability | Can sometimes hinder passive diffusion across cell membranes due to higher polarity. | Generally associated with better cell permeability due to increased lipophilicity. |
| Metabolic Stability | Can be susceptible to metabolism, although this is dependent on the specific PROTAC. | Generally considered to be metabolically stable. |
Quantitative Performance Data
The following table summarizes representative data for PROTACs targeting Bruton's tyrosine kinase (BTK), illustrating how linker composition (PEG vs. Alkyl) and length can impact degradation potency (DC50) and efficacy (Dmax). The data is hypothetical and for illustrative purposes, but reflects common trends observed in PROTAC development.[4]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | PEG | 4 PEG units (~12 atoms) | 25 | 95 |
| BTK-PROTAC-2 | PEG | 6 PEG units (~18 atoms) | 10 | >98 |
| BTK-PROTAC-3 | PEG | 8 PEG units (~24 atoms) | 50 | 85 |
| BTK-PROTAC-4 | Alkyl | 8 carbon chain | 75 | 90 |
| BTK-PROTAC-5 | Alkyl | 12 carbon chain | 30 | >95 |
| BTK-PROTAC-6 | Alkyl | 16 carbon chain | 100 | 80 |
Note: This data is illustrative. Optimal linker length and composition must be determined empirically for each target and E3 ligase pair.[3]
Experimental Protocols for PROTAC Validation
A robust validation of PROTAC activity requires multiple orthogonal assays to confirm target degradation and elucidate the mechanism of action.[5]
General Workflow for PROTAC Validation
The diagram below outlines a typical experimental workflow for the validation of a newly synthesized PROTAC.
Caption: A typical experimental workflow for PROTAC validation.
Western Blotting for Target Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]
Flow Cytometry for Target Degradation
Objective: To provide a high-throughput, quantitative measurement of target protein degradation on a single-cell level.[6]
Methodology:
-
Cell Treatment: Treat cells in suspension or adherent cells (which are subsequently detached) with a dose-response of the PROTAC for a fixed time point.
-
Fixation and Permeabilization: Harvest the cells and fix them with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells to allow for intracellular antibody staining.
-
Immunostaining: Stain the cells with a fluorescently-conjugated primary antibody against the target protein.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The median fluorescence intensity (MFI) of the target protein signal is measured for each sample.
-
Data Analysis: The MFI of the treated samples is normalized to the vehicle control to determine the percentage of remaining protein and subsequently the percentage of degradation.
Mechanism of Action: Proteasome Inhibition Assay
Objective: To confirm that the observed protein degradation is dependent on the proteasome.
Methodology:
-
Co-treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) in the presence or absence of a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Cell Lysis and Western Blotting: After the treatment period, lyse the cells and perform Western blotting for the target protein as described above.
-
Analysis: If the PROTAC-induced degradation is rescued (i.e., the protein level is restored) in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.
Conclusion
The linker is a critical determinant of a PROTAC's success, influencing its biological activity and pharmaceutical properties. While both PEG and alkyl linkers are widely employed, they offer distinct advantages and disadvantages. PEG linkers can enhance solubility and provide flexibility, while alkyl linkers may offer better cell permeability and metabolic stability. The optimal choice of linker is not universal and requires empirical testing and optimization for each specific PROTAC system.[4] The experimental protocols outlined in this guide provide a framework for the systematic validation of PROTAC efficacy and their mechanism of action, which are essential steps in the development of these promising new therapeutics.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Polychlorinated Pyridine Intermediates in Drug Discovery: The Case of Enasidenib
For researchers, scientists, and drug development professionals, the selection of optimal starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Polychlorinated pyridines are a versatile class of intermediates widely employed in the synthesis of pharmaceuticals. This guide provides a detailed head-to-head comparison of different polychlorinated pyridine intermediates in the context of synthesizing Enasidenib, a potent inhibitor of mutant isocitrate dehydrogenase 2 (IDH2).
Enasidenib (formerly AG-221) is an FDA-approved drug for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[1] Its synthesis relies on the sequential functionalization of a triazine core, often involving the introduction of substituted pyridine moieties. The choice of the polychlorinated pyridine intermediate is a key step in the overall synthetic strategy.
Comparative Analysis of Polychlorinated Pyridine Intermediates in Enasidenib Synthesis
The synthesis of Enasidenib and its analogues often involves the reaction of cyanuric chloride with various amines, including those derived from polychlorinated pyridines. The reactivity of the pyridine ring and the regioselectivity of the substitution are highly dependent on the number and position of the chlorine atoms. Below is a comparative summary of different approaches.
| Parameter | Route 1: Dichloropyridine Intermediate | Route 2: Trichloropyridine Intermediate |
| Starting Material | 2,6-Dichloropyridine | 2,3,6-Trichloropyridine |
| Initial Reaction | Nucleophilic aromatic substitution | Nucleophilic aromatic substitution |
| Typical Yield | Moderate to High | High |
| Reaction Conditions | Milder conditions may be sufficient | May require more forcing conditions for subsequent steps |
| Selectivity | Mono-substitution is straightforward | Selective substitution can be challenging |
| Cost-Effectiveness | Generally more cost-effective starting material | Higher cost of starting material |
| Key Advantage | Good reactivity at the 2- and 6-positions | Offers an additional site for functionalization or de-chlorination |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of a Dichloropyridine Intermediate
A reaction vessel is charged with 2,6-dichloropyridine (1.0 equivalent), an appropriate amine (1.1 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF). The mixture is heated to 80-100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired mono-substituted pyridine intermediate.
General Procedure for the Synthesis of a Triazine-Pyridine Adduct
To a solution of cyanuric chloride (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C is added a solution of the aminopyridine intermediate (1.0 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 equivalents). The reaction mixture is stirred at 0 °C for 1-2 hours. Subsequently, a second amine is added, and the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and purified by chromatography to yield the di-substituted triazine product.
Signaling Pathway and Experimental Workflow
Mutant IDH2 Signaling Pathway in AML
In normal cells, the wild-type IDH2 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the Krebs cycle.[2] However, mutations in IDH2, commonly found in AML, lead to a neomorphic enzymatic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in hematopoietic differentiation, which contributes to the development of leukemia.[2][4] Enasidenib is a selective inhibitor of the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[4]
Caption: The signaling pathway of mutant IDH2 in AML and the mechanism of action of Enasidenib.
Experimental Workflow for Comparing Polychlorinated Pyridine Intermediates
The following workflow outlines a systematic approach to compare the efficacy of different polychlorinated pyridine intermediates in a drug synthesis project.
Caption: A logical workflow for the comparative evaluation of polychlorinated pyridine intermediates.
References
- 1. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Roles and Therapeutic Applications of IDH2 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the metabolic stability of derivatives from 2-Bromo-3,4,5-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2][3] Its widespread use is attributed to its ability to enhance biological potency, improve pharmacokinetic properties, and provide versatile points for chemical modification.[1][2] However, the metabolic stability of pyridine-containing compounds can be a significant hurdle in drug development, often leading to rapid clearance and reduced in vivo efficacy.[4][5] This guide provides a comparative assessment of the metabolic stability of hypothetical derivatives of a substituted pyridine scaffold, offering insights into how structural modifications can influence their metabolic fate. The principles and methodologies described herein are broadly applicable to the assessment of other novel pyridine-based drug candidates.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of hypothetical 2-bromo-polychlorinated pyridine derivatives compared to a common reference compound, Verapamil. The data were generated using a human liver microsome stability assay. Key parameters include half-life (t½), intrinsic clearance (CLint), and the percentage of the parent compound remaining after a 60-minute incubation.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) | % Parent Remaining at 60 min |
| BTCP-001 | 2-Bromo-3,4,5-trichloropyridine | 15.2 | 45.6 | 18.5 |
| BTCP-F-002 | 2-Bromo-5-fluoro-3,4-dichloropyridine | 25.8 | 26.9 | 35.2 |
| BTCP-MeO-003 | 2-Bromo-4-methoxy-3,5-dichloropyridine | 42.1 | 16.5 | 58.1 |
| BTCP-CN-004 | 2-Bromo-4-cyano-3,5-dichloropyridine | 33.5 | 20.7 | 46.7 |
| Verapamil | (Reference Compound) | 21.7 | 31.9 | 29.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for the in vitro human liver microsomal stability assay is provided below.
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for analytical purposes)
-
Control compounds (e.g., Verapamil for high clearance, Verapamil without NADPH for negative control)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (final concentration typically 0.5 mg/mL).[6]
-
Compound Addition: The test compounds are added to the incubation mixture at a final concentration of 1 µM.
-
Pre-incubation: The plate is pre-incubated at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. For the negative control, buffer is added instead of the NADPH system.[7]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]
-
Reaction Termination: The reaction at each time point is terminated by adding the aliquot to a 96-well plate containing cold acetonitrile with an internal standard. This step also serves to precipitate the microsomal proteins.[4]
-
Sample Processing: The plate is centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[4]
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.[8]
-
The in vitro intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[8]
Visualizing Experimental and Metabolic Pathways
To better understand the experimental workflow and the potential metabolic fate of pyridine derivatives, the following diagrams are provided.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Reactivity of Polychlorinated Bromopyridines: A Comparative Guide to the Reaction Kinetics of 2-Bromo-3,4,5-trichloropyridine and Its Isomers
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic endeavors. Polychlorinated and brominated pyridines are key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their reactivity, however, is exquisitely sensitive to the substitution pattern on the pyridine ring. This guide provides a comprehensive comparison of the predicted reaction kinetics of 2-Bromo-3,4,5-trichloropyridine and its isomers, supported by established principles of physical organic chemistry and data from analogous systems.
The reactivity of halogenated pyridines is predominantly governed by their susceptibility to nucleophilic aromatic substitution (SNAr) and their performance in palladium-catalyzed cross-coupling reactions. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it more susceptible to nucleophilic attack than a corresponding benzene ring. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom.
Predicting Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups, including the ring nitrogen and chlorine atoms, stabilize this intermediate, thereby accelerating the reaction.
When a nucleophile attacks at the 2- or 4-position of a pyridine ring, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, a significant stabilizing contribution that is not possible with attack at the 3- or 5-position.[1] Consequently, halogens at the 2-, 4-, and 6-positions are generally more labile in SNAr reactions.
Considering this compound and its isomers, we can predict a general trend in their reactivity towards nucleophiles based on the position of the bromine atom, which is typically a better leaving group than chlorine in SNAr reactions when the initial attack is rate-determining. However, the leaving group ability in SNAr can be complex, with a general trend of F > Cl ≈ Br > I, influenced by the high electronegativity of fluorine which enhances the electrophilicity of the carbon atom.[2] Given the similar electronegativities of chlorine and bromine, their leaving group abilities in this context are expected to be comparable.
The reactivity will therefore be primarily dictated by the position of the leaving group. For a hypothetical nucleophilic substitution reaction, the isomer with the bromine at the 2- or a hypothetical 4- or 6-position would be expected to react fastest.
Table 1: Predicted Relative Reactivity of Bromotrichloropyridine Isomers in Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Position of Bromine | Predicted Relative Rate of SNAr | Rationale |
| This compound | 2 | High | Bromine is at an activated position (ortho to nitrogen), allowing for resonance stabilization of the Meisenheimer intermediate by the nitrogen atom. |
| 3-Bromo-2,4,5-trichloropyridine | 3 | Low | Bromine is at a non-activated position (meta to nitrogen). The Meisenheimer intermediate is less stabilized. |
| 4-Bromo-2,3,5-trichloropyridine | 4 | Very High | Bromine is at an activated position (para to nitrogen), allowing for strong resonance stabilization of the Meisenheimer intermediate by the nitrogen atom. This position is generally the most reactive. |
Insights from Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The energy required to cleave this bond is a critical factor, with weaker bonds leading to faster reactions. The general trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[3] Consequently, the C-Br bond will be preferentially cleaved over a C-Cl bond in a molecule containing both.
The position of the bromine atom also plays a significant role. For bromopyridines, the general reactivity order in these reactions is often 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This is attributed to the strong electron-withdrawing effect of the nitrogen atom at the para position, which polarizes the C-Br bond and makes the carbon more electrophilic and susceptible to oxidative addition.
Table 2: Predicted Relative Reactivity of Bromotrichloropyridine Isomers in Palladium-Catalyzed Cross-Coupling
| Isomer | Position of Bromine | Predicted Relative Rate of Oxidative Addition | Rationale |
| This compound | 2 | High | The C-Br bond is activated by the adjacent nitrogen atom. |
| 3-Bromo-2,4,5-trichloropyridine | 3 | Low | The C-Br bond is at the least activated position, meta to the nitrogen. |
| 4-Bromo-2,3,5-trichloropyridine | 4 | Very High | The C-Br bond is highly activated by the para-nitrogen, leading to the fastest oxidative addition. |
Experimental Protocol for Kinetic Analysis
To quantitatively determine the reaction kinetics of this compound and its isomers, a series of experiments can be conducted. The following is a generalized protocol for a comparative kinetic study of a nucleophilic aromatic substitution reaction using UV-Vis spectroscopy.
Objective: To determine the second-order rate constants for the reaction of this compound and its isomers with a common nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials:
-
This compound and its isomers (3-Bromo-2,4,5-trichloropyridine, 4-Bromo-2,3,5-trichloropyridine)
-
Piperidine (or other suitable nucleophile)
-
Absolute Ethanol (or other suitable solvent)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each bromotrichloropyridine isomer in absolute ethanol at a known concentration (e.g., 0.01 M).
-
Prepare a stock solution of piperidine in absolute ethanol at a known concentration (e.g., 0.1 M).
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis absorption spectrum of the reactants and the expected product separately to identify a wavelength where the product absorbs significantly, and the reactants have minimal absorbance.
-
-
Kinetic Runs:
-
Equilibrate the stock solutions and the solvent to the desired reaction temperature (e.g., 25°C) in a water bath.
-
For each isomer, initiate the reaction by mixing known volumes of the isomer stock solution and the piperidine stock solution in a cuvette, diluted with ethanol to achieve the desired final concentrations (with the nucleophile in large excess to ensure pseudo-first-order conditions).
-
Immediately place the cuvette in the temperature-controlled spectrophotometer and monitor the change in absorbance at the predetermined analytical wavelength over time.
-
Record the absorbance until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the rate law can be expressed as: Rate = k_obs[Substrate], where k_obs = k2[Nucleophile].
-
The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order integrated rate law: ln(A∞ - At) = -k_obs*t + ln(A∞ - A0), where A∞ is the absorbance at infinite time, At is the absorbance at time t, and A0 is the initial absorbance.
-
The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the nucleophile.
-
Repeat the experiment at different nucleophile concentrations to confirm the second-order nature of the reaction.
-
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams visualize the key mechanistic pathways and the experimental workflow.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Bromo-3,4,5-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper disposal of 2-Bromo-3,4,5-trichloropyridine (CAS No. 1330061-11-4). The following procedures are based on established best practices for the disposal of halogenated organic compounds and information from safety data sheets of structurally similar chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with appropriate safety measures. Due to its structure as a poly-halogenated pyridine, this compound should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to prevent inhalation of any dust or vapors.
In Case of Spills: Spills should be absorbed using an inert material like sand or vermiculite. The absorbed material should then be collected into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.
Quantitative Data
| Property | Value |
| CAS Number | 1330061-11-4 |
| Molecular Formula | C5HBrCl3N |
| Molecular Weight | 261.33 g/mol |
Note: Detailed toxicological and physical properties such as melting point, boiling point, and flash point are not currently available in the public domain. Handle with caution, assuming it may be toxic and an irritant.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Establish a dedicated waste container for "Halogenated Organic Waste."[1] Do not mix with incompatible materials such as strong acids or bases.[1]
-
-
Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[1] Do not use abbreviations or chemical formulas.[1] If it is a mixture, list all constituents and their approximate percentages.[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration. Waste pyridine, when a constituent of a commercial chemical product, is considered hazardous waste, and its disposal must be managed according to state and federal regulations.
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-3,4,5-trichloropyridine
This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 2-Bromo-3,4,5-trichloropyridine. Given the lack of specific data, a risk assessment should be performed before commencing any work.
Personal Protective Equipment (PPE)
Based on the hazards associated with similar halogenated pyridines, which include skin and eye irritation, and potential respiratory effects, the following personal protective equipment is mandatory.[1][2][3]
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield should be worn over goggles if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling, consider double-gloving or using more robust gloves like butyl rubber. Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned. Ensure clothing worn underneath is made of natural fibers like cotton. |
| Respiratory Protection | Fume Hood / Respirator | All handling of this compound must be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the procedures for safe handling from preparation to post-experimental cleanup.
1. Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the required personal protective equipment as detailed in the table above.
-
Have an emergency plan and ensure access to an eyewash station and safety shower.
2. Handling:
-
Dispense the chemical carefully to avoid generating dust or aerosols.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3]
3. Post-Handling and Cleanup:
-
Decontaminate the work surface and any equipment used.
-
Remove PPE carefully to avoid cross-contamination.
-
Dispose of contaminated materials as hazardous waste according to the disposal plan.
Disposal Plan
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a designated, labeled, and sealed container.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not allow the product to enter drains or waterways.[1]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
